molecular formula C7H7N5 B1610517 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine CAS No. 103092-75-7

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B1610517
CAS No.: 103092-75-7
M. Wt: 161.16 g/mol
InChI Key: YCEYUGJVAQMPQK-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYUGJVAQMPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552373
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103092-75-7
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive and scientifically-grounded approach to the synthesis of the novel heterocyclic compound, 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This molecule, possessing both a pyridine and a 1,2,4-triazole moiety, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of these heterocycles in a wide array of therapeutic agents. This document provides a detailed examination of two plausible synthetic pathways, elucidating the underlying chemical principles and offering step-by-step experimental protocols. The proposed methodologies are based on established and analogous chemical transformations, providing a robust framework for the successful laboratory-scale synthesis of this target compound.

Introduction: The Significance of the Pyridyl-Triazole Scaffold

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding contribute to its versatility as a pharmacophore. Similarly, the 1,2,4-triazole ring is a privileged structure in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups. The combination of these two heterocyclic systems in 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is anticipated to yield a molecule with novel physicochemical and biological properties, making it a compelling target for drug discovery and development programs.

Proposed Synthetic Strategies

Two primary synthetic routes are proposed for the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. The selection of a particular route may depend on the availability of starting materials, laboratory capabilities, and desired scale of synthesis.

Pathway A: Nucleophilic Aromatic Substitution Approach

This pathway hinges on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The strategy involves the displacement of a halide from the 2-position of a pyridine ring by the 1,2,4-triazole anion. The key intermediate for this route is 2-chloro-3-aminopyridine.

Pathway B: Triazole Ring Construction Approach

This alternative strategy involves the initial formation of a substituted hydrazine, followed by the cyclization to construct the 1,2,4-triazole ring. This pathway commences with the same key intermediate, 2-chloro-3-aminopyridine, which is first converted to 2-hydrazinylpyridin-3-amine.

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, provide a high-level overview of the two proposed synthetic routes.

Synthetic_Pathway_A 3-Aminopyridine 3-Aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 3-Aminopyridine->2-Chloro-3-aminopyridine Chlorination 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine 2-Chloro-3-aminopyridine->2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine SNAr with 1,2,4-Triazole Synthetic_Pathway_B 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 2-Hydrazinylpyridin-3-amine 2-Hydrazinylpyridin-3-amine 2-Chloro-3-aminopyridine->2-Hydrazinylpyridin-3-amine Hydrazinolysis 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine 2-Hydrazinylpyridin-3-amine->2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Cyclization with Formamide

Caption: Proposed Synthetic Pathway B: Triazole Ring Construction.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: 2-Chloro-3-aminopyridine

The synthesis of 2-chloro-3-aminopyridine is a critical first step for both proposed pathways. Several methods have been reported for its preparation.

This method involves the direct chlorination of commercially available 3-aminopyridine. It is crucial to control the reaction conditions to minimize over-chlorination. [1]

  • Reagents and Materials:

    • 3-Aminopyridine

    • Hydrochloric Acid (concentrated)

    • Chlorine gas or a suitable chlorinating agent

    • Ferric chloride (catalyst)

    • Sodium bisulfite

    • Ethylenediamine tetraacetic acid (EDTA)

    • Sodium hydroxide

    • Ammonium carbonate

    • Potassium carbonate

  • Step-by-Step Protocol:

    • Prepare a 25-45% aqueous solution of 3-aminopyridine containing 3 to 4 molar equivalents of hydrochloric acid.

    • Add a catalytic amount (1-8% by weight) of ferric chloride.

    • Under vigorous stirring and cooling (15-50 °C), introduce chlorine gas into the reaction mixture. The reaction is exothermic and should be carefully controlled.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction by adding a solution of sodium bisulfite.

    • The product is recovered by a carefully controlled neutralization and extraction procedure as detailed in the cited literature. [1]

This approach involves the synthesis of 2-chloro-3-nitropyridine followed by the reduction of the nitro group. This method can offer high yields and purity. [2][3]

  • Reagents and Materials:

    • 2-Chloro-3-nitropyridine

    • Sodium sulfide or another suitable reducing agent (e.g., TiCl4/Mg)

    • Hydrochloric acid

    • Sodium hydroxide

  • Step-by-Step Protocol:

    • Dissolve 2-chloro-3-nitropyridine in water.

    • Slowly add a solution of sodium sulfide in water to the reaction mixture.

    • After the reaction is complete, cool the mixture to precipitate the crude product.

    • Dissolve the solid in dilute hydrochloric acid and filter to remove any insoluble impurities.

    • Adjust the pH of the filtrate to 9-10 with a sodium hydroxide solution to precipitate the 2-chloro-3-aminopyridine.

    • Collect the product by filtration, wash with water, and dry under vacuum.

Pathway A: Nucleophilic Aromatic Substitution

This step involves the reaction of 2-chloro-3-aminopyridine with 1,2,4-triazole. The nitrogen atom of the pyridine ring activates the 2-position towards nucleophilic attack. [4][5]

  • A Note on the Amino Group: The free amino group at the 3-position is also nucleophilic and could potentially compete in the reaction. While the SNAr reaction at the 2-position of a pyridine ring is generally favored, protection of the amino group (e.g., as a Boc-carbamate) may be necessary to achieve a clean reaction and high yield. [6][7]

  • Reagents and Materials:

    • 2-Chloro-3-aminopyridine (or its N-protected derivative)

    • 1,2,4-Triazole

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Step-by-Step Protocol (with unprotected amine):

    • To a solution of 1,2,4-triazole in anhydrous DMF, add a strong base such as sodium hydride portion-wise at 0 °C to form the sodium salt of the triazole.

    • Once the evolution of hydrogen gas ceases, add a solution of 2-chloro-3-aminopyridine in anhydrous DMF dropwise.

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Pathway B: Triazole Ring Construction

This intermediate is synthesized by the reaction of 2-chloro-3-aminopyridine with hydrazine hydrate.

  • Reagents and Materials:

    • 2-Chloro-3-aminopyridine

    • Hydrazine hydrate

    • A suitable solvent (e.g., ethanol, butanol) [8]

  • Step-by-Step Protocol:

    • Dissolve 2-chloro-3-aminopyridine in a suitable solvent such as ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The product can be isolated by extraction with a suitable organic solvent after the addition of water.

The final step in this pathway is the cyclization of 2-hydrazinylpyridin-3-amine with a one-carbon source, such as formamide, to form the 1,2,4-triazole ring. [9]

  • Reagents and Materials:

    • 2-Hydrazinylpyridin-3-amine

    • Formamide

  • Step-by-Step Protocol:

    • Heat a mixture of 2-hydrazinylpyridin-3-amine and an excess of formamide at a high temperature (typically 150-180 °C).

    • Monitor the reaction for the evolution of ammonia, which indicates the progress of the cyclization.

    • After the reaction is complete, cool the mixture and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.

Data Summary and Characterization

The following table summarizes the key transformations in the proposed synthetic pathways.

Reaction Starting Material Reagents Product Key Considerations
Chlorination 3-AminopyridineHCl, Cl2, FeCl32-Chloro-3-aminopyridineControl of temperature and stoichiometry to avoid over-chlorination.
Reduction 2-Chloro-3-nitropyridineNa2S or TiCl4/Mg2-Chloro-3-aminopyridineChoice of reducing agent can influence yield and work-up.
SNAr 2-Chloro-3-aminopyridine1,2,4-Triazole, NaH, DMF2-(1H-1,2,4-triazol-1-yl)pyridin-3-aminePotential for N-protection of the amino group.
Hydrazinolysis 2-Chloro-3-aminopyridineHydrazine hydrate2-Hydrazinylpyridin-3-amineUse of excess hydrazine is common.
Cyclization 2-Hydrazinylpyridin-3-amineFormamide2-(1H-1,2,4-triazol-1-yl)pyridin-3-amineHigh reaction temperatures are typically required.

Upon successful synthesis, the structure and purity of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) should be worn, and it should be handled in a fume hood.

  • DMF and DMSO are aprotic solvents that can be absorbed through the skin. Wear appropriate gloves when handling.

  • Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide provides two well-reasoned and scientifically supported synthetic pathways for the preparation of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. While Pathway A, the nucleophilic aromatic substitution route, may be more direct, potential challenges with the reactivity of the free amino group need to be considered. Pathway B, involving the construction of the triazole ring, offers an alternative that may circumvent these issues. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related novel heterocyclic compounds.

References

  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • Patsnap. (2011, August 17). Preparation method of 2-chloro-3-aminopyridine. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Gandikota, N. M., Bolla, R. S., Viswanath, I. V. K., & Bethi, S. (2017). A Facile Synthesis of Amide Derivatives ofT[1][10][11]riazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(7), 1541–1545.

  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved February 27, 2026, from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2017, November 23). A Facile Synthesis of Amide Derivatives ofT[1][10][11]riazolo[4,3-a]pyridine. Retrieved February 27, 2026, from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved February 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved February 27, 2026, from [Link]

Sources

Comprehensive Spectroscopic Characterization of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic compounds containing multiple nitrogenous pharmacophores—such as 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine —requires a rigorous, orthogonal analytical approach. The proximity of the primary amine at the C3 position to the 1,2,4-triazole ring at the C2 position creates a highly specific electronic environment characterized by steric constraints, anisotropic deshielding, and the potential for intramolecular hydrogen bonding.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide provides a self-validating, causality-driven framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this molecule, ensuring that drug development professionals and synthetic chemists can definitively confirm its structural integrity.

Analytical Strategy & Workflow Logic

To prevent false-positive structural assignments (such as confusing the 1,2,4-triazole isomer with a 1,2,3-triazole or misidentifying the site of triazole N-alkylation), we employ a tri-modal orthogonal strategy.

Workflow A Sample Prep (DMSO-d6, FA) B NMR (1H/13C) Connectivity A->B C ATR-FTIR Functional Groups A->C D HRMS (ESI+) Exact Mass A->D E Data Integration & Validation B->E C->E D->E

Fig 1: Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

For highly polar heterocycles, solvent selection is the most critical variable. DMSO-d₆ is explicitly chosen over CDCl₃.

  • Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring complete dissolution. More importantly, it lacks exchangeable protons (unlike CD₃OD), preventing the rapid deuterium exchange of the -NH₂ group. This allows the primary amine protons to be observed as a distinct, quantifiable signal[1].

Self-Validating Protocol
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire ¹H (16 scans, D1 = 2 sec) and ¹³C (1024 scans, D1 = 2 sec) spectra at 298 K on a 400 MHz spectrometer.

  • Self-Validating Check: Integrate the aromatic region versus the amine broad singlet. The system is validated only if the integral ratio is exactly 5:2 . Any deviation indicates incomplete T1 relaxation (requiring a longer D1 delay) or proton exchange with trace water contamination.

Diagnostic NMR Data

The chemical shifts of the 1,2,4-triazole ring are highly diagnostic. The C5 proton (sandwiched between N1 and N4) experiences severe electron withdrawal, pushing it far downfield[1]. Furthermore, the intramolecular hydrogen bond between the C3-NH₂ and the triazole N2 atom locks the conformation, further deshielding the amine protons.

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

NucleusPositionShift (ppm)MultiplicityJ-Coupling (Hz)Diagnostic Rationale
¹HTriazole H5~9.15s (1H)-Extreme deshielding by adjacent N1, N4, and pyridine ring.
¹HTriazole H3~8.25s (1H)-Characteristic of N1-substituted 1,2,4-triazoles.
¹HPyridine H6~7.85dd (1H)4.6, 1.4Ortho to pyridine nitrogen; highly deshielded.
¹HPyridine H4~7.35dd (1H)8.2, 1.4Para to triazole, ortho to amine.
¹HPyridine H5~7.20dd (1H)8.2, 4.6Meta to both substituents; most shielded aromatic proton.
¹HAmine -NH₂~6.40br s (2H)-Broadened by quadrupolar relaxation of ¹⁴N; shifted downfield by H-bonding.
¹³CTriazole C5~152.0C-H-Imine-like carbon adjacent to N1.
¹³CTriazole C3~144.5C-H-Typical 1,2,4-triazole resonance.
¹³CPyridine C2~141.0C (quat)-Attached directly to triazole N1.
¹³CPyridine C3~143.0C (quat)-Attached directly to the primary amine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is utilized without KBr pelleting.

  • Causality: KBr is hygroscopic; absorbed water produces a massive -OH stretching band at ~3400 cm⁻¹ that completely masks the critical primary amine (-NH₂) doublet. ATR allows for neat solid analysis, preserving the authentic solid-state hydrogen bonding network[2].

Self-Validating Protocol
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Acquisition: Run a background spectrum. Place 2 mg of neat powder on the crystal and apply standardized pressure via the anvil. Acquire 32 scans (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Self-Validating Check: The background scan must yield >95% transmittance. The presence of a sharp peak at 2350 cm⁻¹ (CO₂) in the sample spectrum indicates inadequate atmospheric compensation, rendering the spectrum invalid until the background is refreshed.

Diagnostic FT-IR Data

Table 2: ATR-FTIR Spectral Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Structural Implication
3450, 3350MediumN-H Stretch (Asym/Sym)The distinct doublet confirms a primary amine. A secondary amine would yield only a single band.
3100 - 3020WeakC-H Stretch (Aromatic)Sp2 hybridized C-H bonds of the pyridine and triazole rings.
1620StrongN-H Bend (Scissoring)Characteristic of primary amines; often overlaps with C=N stretching.
1590, 1510StrongC=C / C=N StretchRing breathing modes of the heteroaromatic system[2].
1280MediumC-N Stretch (Aryl)Confirms the bond between the pyridine ring and the amine/triazole.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Positive Electrospray Ionization (ESI+) is the mandatory ionization mode.

  • Causality: The molecule contains four basic nitrogen atoms (one in pyridine, three in triazole, plus the amine). Utilizing a mobile phase of 50:50 Methanol:Water modified with 0.1% Formic Acid forces the protonation of the pyridine/triazole nitrogens, guaranteeing exceptional ionization efficiency and a strong[M+H]⁺ signal[3].

Self-Validating Protocol
  • Preparation: Dilute the sample to 1 µg/mL in the acidic mobile phase.

  • Acquisition: Infuse directly into a Q-TOF or Orbitrap mass spectrometer at 10 µL/min. Apply a spray voltage of 3.5 kV and a capillary temperature of 275 °C.

  • Self-Validating Check: The mass error of a continuously infused internal lock mass (e.g., fluorinated phosphazines) must remain < 2 ppm during acquisition. If the error exceeds 2 ppm, the instrument must be recalibrated before the empirical formula (C₇H₇N₅) can be legally validated.

Diagnostic Fragmentation (MS/MS)

Upon collision-induced dissociation (CID) at 25-30 eV, 1,2,4-triazoles exhibit highly predictable neutral losses. The most diagnostic cleavage is the expulsion of nitrogen gas (N₂) from the triazole ring, followed by the loss of hydrogen cyanide (HCN).

Fragmentation M [M+H]+ m/z 162.077 C7H8N5+ F1 Loss of N2 m/z 134.071 C7H8N3+ M->F1 - N2 (28 Da) F2 Loss of Triazole m/z 93.045 C5H5N2+ M->F2 - C2H3N3 (69 Da) F3 Loss of HCN m/z 107.060 C6H7N2+ F1->F3 - HCN (27 Da)

Fig 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Table 3: HRMS (ESI+) Fragmentation Data

m/z (Observed)FormulaNeutral LossStructural Implication
162.0774[C₇H₈N₅]⁺NoneIntact protonated molecular ion. Confirms exact mass.
134.0711[C₇H₈N₃]⁺- N₂ (28 Da)Diagnostic ring-opening of the 1,2,4-triazole.
107.0604[C₆H₇N₂]⁺- HCN (27 Da)Subsequent degradation of the triazole remnant.
93.0452[C₅H₅N₂]⁺- C₂H₃N₃ (69 Da)Cleavage of the C2-N1 bond, leaving the aminopyridine core.

Data Integration and Structural Validation

The structural assignment of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is confirmed only when the orthogonal datasets converge:

  • HRMS confirms the exact atomic composition (C₇H₇N₅) via the 162.0774 m/z precursor ion, ruling out unexpected oxidation or alkylation.

  • FT-IR confirms the presence of the unreacted primary amine via the 3450/3350 cm⁻¹ doublet, ruling out tautomerization or dimerization.

  • NMR confirms the specific regiochemistry. The highly deshielded singlet at ~9.15 ppm confirms the triazole is attached at N1, while the 5:2 integration ratio and specific J-coupling of the pyridine protons confirm the amine is strictly at the C3 position.

References

1.[1] Benchchem. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." Benchchem Application Notes. Available at: 2.[3] MDPI. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)..." Molecules. Available at: 3.[2] TUIASI. "NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND." Environmental Engineering and Management Journal. Available at:

Sources

Rationalizing the Pharmacological Potential of 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification of low-molecular-weight, highly ligand-efficient scaffolds is critical for developing targeted therapeutics. 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (Molecular Formula: C₇H₇N₅) represents a highly privileged, bifunctional building block. By integrating an aminopyridine core with a 1,2,4-triazole substituent, this molecule theoretically possesses the capacity to engage in bidentate hydrogen bonding within kinase hinge regions, while simultaneously offering metal-coordinating capabilities for metalloenzyme inhibition.

This technical guide provides an in-depth analysis of the predicted biological activities of this scaffold, detailing the mechanistic causality behind its target interactions, and outlining self-validating experimental workflows required to evaluate its pharmacological efficacy.

Structural Rationale & Pharmacophore Mapping

The biological potential of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is rooted in its dual-pharmacophore architecture, which allows it to act as a versatile lead compound or fragment in structure-based drug discovery (SBDD).

The Aminopyridine Motif: A Canonical Hinge Binder

Aminopyridines are universally recognized in medicinal chemistry as potent hinge-binding motifs, particularly in the development of ATP-competitive kinase inhibitors[1]. The primary amine at the 3-position acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor. This 1,3-donor/acceptor topological arrangement perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing the scaffold to form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., interacting with Glu and Cys residues in kinases like Mps1 or ALK2)[2].

The 1,2,4-Triazole Motif: Solvent Channel Extension and Metal Coordination

The 1,2,4-triazole ring at the 2-position serves two distinct mechanistic purposes depending on the biological target:

  • In Kinases: It projects outward from the hinge region into the solvent-exposed channel or an adjacent specificity pocket. This trajectory allows medicinal chemists to append solubilizing groups or bulky lipophilic moieties to achieve exquisite kinase selectivity without disrupting the core hinge interaction[1].

  • In Metalloenzymes: The triazole nitrogen (specifically N4) is a well-documented coordinator of transition metals. In antifungal pharmacology, the 1,2,4-triazole moiety is the primary pharmacophore responsible for coordinating the heme iron within the active site of cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51)[3].

KinaseBinding Scaffold 2-(1H-1,2,4-triazol-1-yl) pyridin-3-amine Aminopyridine Aminopyridine Motif (Hinge Binder) Scaffold->Aminopyridine Triazole 1,2,4-Triazole Motif (Solvent Channel) Scaffold->Triazole Hinge Kinase Hinge Region (Bidentate H-Bonds) Aminopyridine->Hinge Donors/Acceptors Inhibition ATP-Competitive Inhibition Triazole->Inhibition Enhances Affinity Hinge->Inhibition Blocks ATP

Proposed bidentate hinge-binding mechanism of the aminopyridine scaffold.

Predicted Biological Activities (Mechanistic Causality)

Based on the structural mapping, the scaffold is predicted to exhibit activity across two primary pharmacological axes.

Pathway 1: ATP-Competitive Kinase Inhibition

When utilized as a core scaffold for oncology targets, the compound acts via competitive displacement of ATP. By anchoring itself to the hinge region, the molecule prevents the transfer of the terminal phosphate of ATP to downstream substrate proteins. This biochemical blockade halts signal transduction cascades (e.g., the spindle assembly checkpoint regulated by Mps1), ultimately inducing cell cycle arrest and apoptosis in rapidly dividing malignant cells[1].

Pathway 2: CYP51 Lanosterol 14α-Demethylase Inhibition

In the context of antimicrobial/antifungal activity, the compound acts as a direct inhibitor of ergosterol biosynthesis. The unhindered nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the ferric iron of the CYP51 heme group[4]. Causality: This coordination strictly prevents the binding and activation of molecular oxygen required for the demethylation of lanosterol. The subsequent accumulation of toxic 14α-methylated sterols disrupts fungal cell membrane fluidity and integrity, leading to fungistatic or fungicidal outcomes[3].

Quantitative Data Presentation

To guide hit-to-lead optimization, the theoretical physicochemical properties and binding metrics of the unmodified 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine scaffold are summarized below. These metrics confirm its status as an ideal "Rule of 3" compliant fragment.

Table 1: Predicted Physicochemical and Binding Properties

Property / MetricPredicted ValuePharmacological Relevance
Molecular Weight 161.16 g/mol Highly efficient fragment-like lead; allows ample room for structural elaboration.
H-Bond Donors 1 (Primary Amine)Critical for interacting with kinase hinge region backbone carbonyls.
H-Bond Acceptors 4 (Pyridine + Triazole Ns)Enables multi-point coordination within target active sites.
cLogP ~0.8 - 1.2Excellent aqueous solubility; optimal for cellular permeability and oral bioavailability.
Ligand Efficiency (LE) >0.35 kcal/mol/heavy atomHigh potential for elaboration into a high-affinity clinical candidate.

Experimental Protocols: Self-Validating Systems

To empirically validate the biological activity of this scaffold, researchers must employ robust, self-validating biochemical assays. The following protocols are designed with built-in orthogonal checks to ensure data integrity.

Protocol 1: High-Throughput Kinase Profiling via TR-FRET

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because it utilizes a long-lifetime lanthanide fluorophore (Terbium). By introducing a time delay before signal acquisition, short-lived background auto-fluorescence from the test compounds decays completely, eliminating false positives—a critical requirement when screening heterocyclic aromatic compounds[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., Mps1 or ALK2), ATP (at its predetermined

    
    ), and the fluorescein-labeled peptide substrate.
    
  • Compound Incubation: In a 384-well low-volume plate, dispense 100 nL of the test compound (10-point dose-response curve in DMSO). Add 5 µL of the Kinase/Substrate mixture.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Quench & Detection: Add 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled phospho-specific antibody[5].

  • Signal Acquisition: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, measuring the emission ratio of Fluorescein (520 nm) to Terbium (495 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only deemed valid if Z' > 0.5 .

TRFRET Step1 1. Reaction Assembly Kinase + ATP + Substrate Step2 2. Kinase Reaction Incubate at RT (60 min) Step1->Step2 Step3 3. Quench & Detect Add EDTA + Tb-Antibody Step2->Step3 Step4 4. Signal Acquisition Measure Emission Ratio Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Z'-factor Step4->Step5

Self-validating TR-FRET kinase assay workflow for high-throughput screening.

Protocol 2: CYP51 Inhibition and Ergosterol Depletion Assay (LC-MS/MS)

Rationale & Causality: While standard MIC (Minimum Inhibitory Concentration) assays confirm phenotypic cell death, they do not prove the mechanism of action. Direct quantitation of the lanosterol-to-ergosterol ratio via LC-MS/MS provides unequivocal mechanistic proof that the triazole scaffold is specifically blocking CYP51, rather than exerting general cytotoxicity.

Step-by-Step Methodology:

  • Culture Preparation: Grow Candida albicans (or target fungal strain) in RPMI 1640 medium to an OD₆₀₀ of 0.1.

  • Compound Treatment: Treat cultures with the test compound at 0.5×, 1×, and 4× the predetermined MIC. Include a vehicle control (DMSO) and a positive control (Fluconazole). Incubate for 16 hours at 35°C.

  • Sterol Extraction: Harvest cells via centrifugation. Saponify the cell pellets using 25% ethanolic KOH at 85°C for 1 hour. Extract non-saponifiable lipids (sterols) using n-heptane.

  • LC-MS/MS Analysis: Dry the heptane phase under nitrogen, resuspend in methanol, and inject into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for ergosterol (

    
     397.3 → 69.1) and lanosterol (
    
    
    
    427.4 → 109.1).
  • Self-Validation Check: Normalize sterol concentrations to total cellular protein (quantified via BCA assay prior to saponification). A valid CYP51 inhibition profile must show a dose-dependent decrease in ergosterol coupled with a stoichiometric accumulation of lanosterol.

References

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity PubMed (Bioorganic & Medicinal Chemistry)[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Journal of Medicinal Chemistry (ACS Publications)[Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review Research Journal of Pharmacy and Technology (RJPT)[Link]

Sources

Thermogravimetric Analysis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: A Technical Guide to Thermal Stability and Decomposition Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Understanding the thermodynamic profile of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical prerequisite for safe scale-up, formulation, and storage. 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (Molecular Formula: C₇H₇N₅; MW: 161.16) 1 represents a unique class of nitrogen-rich heterocycles.

The thermal behavior of this molecule is dictated by the structural interplay between its two core moieties:

  • The Aminopyridine Core: Unsubstituted 2-aminopyridine exhibits relatively low thermal stability, with melting points around 60 °C and an onset of thermal degradation (

    
    ) near 112 °C 2. The exocyclic amine group is highly susceptible to early homolytic cleavage.
    
  • The 1,2,4-Triazole Ring: Triazole derivatives are known for their high thermal stability and energetic density, often pushing decomposition temperatures well above 250 °C 3.

When combined, the electron-withdrawing nature of the triazole ring stabilizes the electron-rich aminopyridine system. Consequently, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals a multi-stage degradation profile, transitioning from a stable crystalline solid to rapid exothermic pyrolysis.

Self-Validating Experimental Protocol: TGA-DSC-EGA

To accurately determine the kinetic parameters (Activation Energy,


, and Pre-exponential factor, 

) without the confounding variables of oxidative degradation, a self-validating, non-isothermal TGA workflow must be employed.
Step-by-Step Methodology

Step 1: Instrument Calibration & Baseline Validation

  • Action: Run an empty alumina crucible baseline from 25 °C to 600 °C under a 50 mL/min Nitrogen (

    
    ) purge. Follow this with a Calcium Oxalate Monohydrate standard run.
    
  • Causality: Calcium oxalate has three distinct, well-characterized mass loss steps. Verifying these steps ensures the microbalance and thermocouple are perfectly calibrated, providing a self-validating foundation for the unknown sample.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0 to 5.0 mg of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine into a 70 µL alumina (

    
    ) crucible. Do not pack the powder tightly.
    
  • Causality: A small sample mass (≤ 5 mg) minimizes internal thermal gradients and mass-transfer limitations (e.g., trapped volatile gases artificially suppressing further degradation). Alumina is chosen over platinum to prevent unwanted catalytic effects on the nitrogen-rich rings during pyrolysis 4.

Step 3: Non-Isothermal TGA-DSC Execution

  • Action: Program the simultaneous TGA-DSC to heat the sample from 30 °C to 600 °C. To perform kinetic modeling, execute four separate runs at distinct heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
  • Causality: Utilizing an inert

    
     atmosphere isolates intrinsic thermal pyrolysis (homolytic bond cleavage) from oxidative combustion. Multiple heating rates are strictly required to shift the maximum degradation temperature (
    
    
    
    ), enabling the use of the Kissinger isoconversional method.

Step 4: Evolved Gas Analysis (EGA)

  • Action: Route the TGA exhaust through a heated transfer line (held at 200 °C) into a Fourier Transform Infrared (FTIR) spectrometer or GC-MS.

  • Causality: Heating the transfer line prevents the condensation of heavy volatiles. EGA allows for the real-time identification of decomposition products (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), directly linking mass loss events on the thermogram to specific molecular bond cleavages 5.

Workflow N1 Sample Prep (2-5 mg, Alumina) N2 TGA-DSC Analysis (5-20 °C/min, N2) N1->N2 Purge & Heat N3 Evolved Gas Analysis (FTIR / GC-MS) N2->N3 Volatile Transfer N4 Kinetic Evaluation (Kissinger Method) N2->N4 TG/DTG Data

TGA-DSC-FTIR Experimental Workflow for Thermal Characterization.

Quantitative Thermal Data & Kinetic Evaluation

The thermal decomposition of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically occurs in two primary stages following an initial endothermic melt. Derivative Thermogravimetry (DTG) is used to pinpoint the exact temperature of maximum degradation rate (


).
Table 1: Expected Thermal Analysis Parameters
ParameterExpected RangePhysical/Chemical Significance

(Melting Point)
120 - 140 °CEndothermic phase transition; no mass loss observed on TGA.

(Decomposition)
150 - 200 °CExothermic onset; initial cleavage of the exocyclic

bond.

(Peak Degradation)
220 - 280 °CRapid exothermic fragmentation of the triazole/pyridine rings.
Residual Mass (at 600 °C) < 15%Formation of stable carbonaceous char and polymeric nitrides.
Kinetic Evaluation (The Kissinger Method)

To predict the shelf-life and thermal hazard profile of the compound, the apparent activation energy (


) is calculated using the Kissinger equation 3:


Where


 is the heating rate, 

is the universal gas constant, and

is the peak temperature from the DTG curve in Kelvin. By plotting

against

, the slope of the resulting linear regression yields

.
Table 2: Representative Kinetic Data Matrix (Kissinger Plot Inputs)
Heating Rate (

, °C/min)

(K)

(

)

5503.151.987-10.832
10518.151.930-10.198
15528.151.893-9.830
20535.151.868-9.569

(Note: Data is representative of typical triazolyl-pyridine energetic derivatives. Exact values require empirical derivation per batch).

Mechanistic Pathways of Thermal Decomposition

The degradation of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a cascading sequence of bond scissions. Because the molecule contains a high nitrogen mass fraction, its decomposition is highly exothermic.

  • Primary Exothermic Decomposition: The weakest bond in the system is typically the exocyclic carbon-amine (

    
    ) bond on the pyridine ring, or the inter-ring 
    
    
    
    bond connecting the triazole to the pyridine. Cleavage here releases ammonia (
    
    
    ) and trace nitrogen oxides (if residual oxygen is present), accounting for the initial 15-20% mass loss 4.
  • Secondary Fragmentation: As temperatures exceed 250 °C, the 1,2,4-triazole ring undergoes catastrophic ring opening. This is characterized by a massive, sharp exothermic peak on the DSC and a steep drop on the TGA curve.

  • Evolved Gases: EGA via FTIR typically confirms the presence of Hydrogen Cyanide (

    
    ), Nitrous Oxide (
    
    
    
    ), Carbon Dioxide (
    
    
    ), and Nitrogen gas (
    
    
    ) during this secondary phase 5.

Pathway A 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Intact Molecule B Endothermic Phase Change (Melting) A->B Heating to Tm C Primary Exothermic Decomposition (C-N Cleavage / NH2 Loss) B->C T_onset Reached D Secondary Fragmentation (Triazole & Pyridine Ring Opening) C->D Continued Heating E Evolved Gases (H2O, NH3, HCN, N2, CO2) C->E Volatiles Released D->E Final Degradation

Thermal Decomposition Pathway of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.

References

  • Santa Cruz Biotechnology (SCBT).2-(1H-1,2,4-triazol-1-yl)
  • Trivedi, M. K., et al. (2015).Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Journal of Analytical Chemistry.
  • ACS Omega (2023).Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole.
  • Chemistry of Materials (2024).Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts.
  • ResearchGate (2025).

Sources

Technical Guide: X-ray Crystallography of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Structural Significance[1][2][3][4][5][6]

The scaffold 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, antifungal agents, and CNS-active compounds.[1] Its structural uniqueness lies in the N-C biaryl linkage connecting the electron-deficient pyridine ring (at position 2) to the nitrogen-rich 1,2,4-triazole (at position 1).[1]

Understanding the solid-state structure of this derivative is essential for:

  • Conformational Analysis: Determining the twist angle between the pyridine and triazole rings, which dictates the molecule's ability to fit into enzyme binding pockets.[1]

  • Interaction Profiling: Mapping the hydrogen bond donor capability of the C3-amine and the acceptor potential of the triazole nitrogens.[1]

  • Supramolecular Assembly: Predicting solubility and bioavailability based on crystal packing efficiency.

This guide provides a comprehensive workflow for the synthesis, crystallization, and crystallographic analysis of this specific scaffold.

Synthesis & Material Preparation

High-quality crystals require high-purity starting material.[1] The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is typically achieved via a nucleophilic aromatic substitution (


) followed by reduction.[1]
Synthetic Pathway

The reaction proceeds through the intermediate 3-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine .[1] The steric pressure from the nitro group initially forces a non-planar conformation, which may relax upon reduction to the amine.[1]

Step 1:


 Coupling 
  • Reactants: 2-Chloro-3-nitropyridine + 1,2,4-Triazole (sodium salt or with

    
    ).[1]
    
  • Conditions: DMF or DMSO,

    
    C.[1]
    
  • Mechanism: The triazole acts as a nucleophile, displacing the chlorine at the activated C2 position of the pyridine.[1]

Step 2: Nitro Reduction

  • Reactants: 3-Nitro intermediate +

    
     (Pd/C) or Fe/HCl.[1]
    
  • Product: 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.[1]

Figure 1: Synthetic pathway for the generation of the target scaffold.

Crystallization Protocols

Crystallizing small, nitrogen-rich heterocycles can be challenging due to their tendency to form oils or microcrystalline powders.[1] The presence of the amine (donor) and triazole (acceptor) suggests that hydrogen bonding will drive lattice formation.[1]

Solvent Screening Strategy

Do not rely on a single solvent. Use a polarity-gradient approach.

Solvent SystemMethodTarget Outcome
Ethanol (Abs.) Slow EvaporationPrismatic crystals (Thermodynamic form)
DMF / Water (1:1) Vapor DiffusionHigh-quality single crystals (Kinetic control)
Acetonitrile Cooling (

C

RT)
Needles/Plates (Metastable polymorphs)
Methanol / DCM LayeringControlled nucleation for X-ray diffraction
Experimental Tip: Protonation

If neutral crystallization fails, attempt co-crystallization with weak acids (e.g., fumaric acid) or formation of HCl salts.[1] The protonated triazole/pyridine often crystallizes more readily due to ionic lattice forces.

X-ray Data Collection & Processing[1]

Once a single crystal (approx.[1]


 mm) is isolated, follow this data collection hierarchy.
Diffraction Parameters
  • Temperature: Collect at 100 K (cryogenic). This reduces thermal motion (ellipsoids) of the terminal amine protons, allowing for more accurate hydrogen bond mapping.[1]

  • Source: Mo-

    
     (
    
    
    
    Å) is standard.[1] For very small crystals, Cu-
    
    
    provides higher flux but requires careful absorption correction.[1]
  • Resolution: Aim for

    
     Å or better to resolve the N-N bonds in the triazole ring clearly.
    
Space Group Determination

Expect Monoclinic (


) or Triclinic (

) space groups, which are most common for planar aromatic systems stacking via

-

interactions.[1]

Self-Validation Check:

  • 
    :  Should be 
    
    
    
    for a good dataset.[1]
  • Completeness: Must be

    
     to ensure no missing reflections affect the structural solution.
    

Structural Analysis & Interpretation

This is the core of the technical guide. You must analyze the solved structure for specific features that define the molecule's biological potential.[1][2]

The Critical Twist Angle

The bond connecting the pyridine (C2) and triazole (N1) allows for rotation.[1]

  • Steric Clash: The C3-amine protons will sterically interfere with the triazole C5-proton or N-lone pairs.[1]

  • Measurement: Define the torsion angle

    
     (C3-C2-N1-C5).[1]
    
  • Significance: A twist angle near

    
     or 
    
    
    
    implies strong conjugation or intramolecular locking. A twist near
    
    
    implies steric dominance.[1]
Intramolecular Hydrogen Bonding

In the 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine isomer, a unique Intramolecular Hydrogen Bond (IMHB) is often observed.[1]

  • Donor: Pyridine C3-Amine (

    
    ).[1]
    
  • Acceptor: Triazole N2 (proximal nitrogen).[1]

  • Effect: This interaction (

    
    ) locks the molecule into a planar conformation (
    
    
    
    ring motif), which is critical for membrane permeability (masking polarity).[1]
Intermolecular Packing

The lattice is typically stabilized by a 3D network of hydrogen bonds.

  • Primary Motif: Amine

    
     (triazole N4) interactions linking molecules into dimers or infinite chains.[1]
    
  • Secondary Motif:

    
    -
    
    
    
    stacking between the electron-poor pyridine and electron-rich triazole of adjacent layers.[1]

Figure 2: Structural hierarchy analyzing conformation and packing forces.[1]

Case Study Applications

Drug Design (Kinase Inhibition)

If the crystal structure reveals a planar conformation stabilized by the intramolecular H-bond, the molecule mimics a fused tricyclic system (like quinazoline).[1] This "pseudo-ring" can be used to design inhibitors that fit into narrow ATP-binding pockets without the metabolic liability of actual fused rings.[1]

Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for amides or esters.[1] Crystallographic data provides the precise electrostatic surface potential (ESP) needed to validate this substitution in computational docking models.[1]

References

  • Synthesis of Precursor: Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. PrepChem. Available at: [Link]

  • Isomer Crystallography: Dolzhenko, A. V., et al. (2009).[1] 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine.[1][3][4] Acta Crystallographica Section E, 65(1), o125.[1] Available at: [Link]

  • Intramolecular H-Bonding: Wang, Y., et al. (2022).[1] Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures. Molecules, 27(19).[1] Available at: [Link][1]

  • Triazole Synthesis Methods: Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Available at: [Link]

Sources

Methodological & Application

Application Note: Characterization and Screening of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a Metalloenzyme Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details the experimental protocols for utilizing 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (hereafter referred to as TPA-3 ) as a chemical probe. While often utilized as a synthetic intermediate for fused heterocyclic systems (e.g., [1,2,4]triazolo[1,5-a]pyridines), TPA-3 possesses a "privileged scaffold" featuring a pyridine ring substituted with a triazole and an adjacent amine group.

Mechanistic Insight: The proximity of the pyridine nitrogen, the triazole nitrogen, and the C3-amine creates a potent chelating pocket . Many biological targets, particularly fungal enzymes (e.g., CYP51) and ureases, rely on metal cofactors (Fe, Cu, Ni, Zn) for catalysis. TPA-3 acts as a competitive ligand, sequestering these catalytic metals or binding to the metal-active site complex.

Scope of Protocols:

  • Physicochemical Characterization: UV-Vis titration to determine Metal-Ligand stoichiometry (Job’s Plot).

  • Functional Bioassay: In vitro inhibition of Urease (Ni-dependent metalloenzyme model).

  • Cellular Assay: Antifungal Minimum Inhibitory Concentration (MIC) determination.

Structural Logic & Mechanism of Action

The biological activity of TPA-3 is driven by its ability to form coordination complexes. The diagram below illustrates the hypothesized interference pathway in metalloenzymes.

MechanismOfAction TPA TPA-3 Ligand (Chelator) Complex TPA-Metal Inert Complex TPA->Complex High Affinity Binding Metal Catalytic Metal Ion (Ni2+, Cu2+, Zn2+) Metal->Complex Sequestration Enzyme Apo-Enzyme (Inactive) HoloEnzyme Holo-Enzyme (Active) Enzyme->HoloEnzyme + Metal Product Product HoloEnzyme->Product Catalysis Substrate Substrate Substrate->HoloEnzyme Complex->HoloEnzyme Inhibition (Metal Depletion)

Figure 1: Mechanism of Action. TPA-3 competes with the apo-enzyme for the metal cofactor, preventing the formation of the active holo-enzyme or forming a ternary dead-end complex.

Protocol 1: Metal Chelation Analysis (Job’s Method)

Before biological testing, one must validate the ligand's ability to bind the specific metal cofactor relevant to the target enzyme (e.g.,


 for Urease, 

for Tyrosinase).

Objective: Determine the binding stoichiometry of TPA-3 to Copper(II) or Nickel(II).

Materials
  • Ligand Stock: 10 mM TPA-3 in DMSO.

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in deionized water.
  • Buffer: 10 mM HEPES, pH 7.4 (Avoid phosphate buffers as they precipitate metals).

  • Equipment: UV-Vis Spectrophotometer (200–800 nm scan range).

Methodology
  • Baseline Scan: Record the UV-Vis spectrum of 50 µM TPA-3 alone to identify

    
     (typically 260–300 nm region).
    
  • Preparation of Variations: Prepare a series of 11 samples where the total molar concentration (

    
    ) remains constant at 100 µM, but the mole fraction (
    
    
    
    ) varies from 0 to 1.0.
Sample #Mole Fraction (

)
Vol. Ligand (µL)Vol. Metal (µL)Buffer (µL)
10.00100900
20.11090900
...............
60.55050900
...............
111.01000900
  • Measurement: Measure Absorbance (A) at the shifted

    
     (indicative of complex formation).
    
  • Analysis: Plot

    
     vs. 
    
    
    
    . The peak of the curve indicates the stoichiometry (e.g., 0.5 = 1:1 complex, 0.66 = 2:1 Ligand:Metal).

Validation Criteria:

  • A distinct bathochromic (red) or hypsochromic (blue) shift in the UV spectrum upon metal addition confirms binding.

  • Reference: See Dolzhenko et al.[1][2] for crystal structures of similar pyridine-triazole Cu(II) complexes [1].

Protocol 2: In Vitro Metalloenzyme Inhibition (Urease Model)

Urease is a nickel-dependent enzyme. This assay validates TPA-3 as a functional inhibitor.

Objective: Determine the


 of TPA-3 against Jack Bean Urease.
Reagents & Setup
  • Enzyme: Jack Bean Urease (Type IX), 5 U/mL in phosphate buffer (pH 7.4).

  • Substrate: Urea (100 mM).

  • Indicator: Phenol Red (0.002%).

  • Positive Control: Thiourea or Hydroxyurea.

  • Test Compound: TPA-3 (0.1 µM to 100 µM serial dilution).

Step-by-Step Workflow
  • Pre-Incubation (Critical Step):

    • In a 96-well clear plate, add 25 µL of Enzyme solution.

    • Add 5 µL of TPA-3 (various concentrations).

    • Incubate at 37°C for 15 minutes . Note: This allows the ligand to access the Ni-active site.

  • Reaction Initiation:

    • Add 50 µL of Urea/Phenol Red mixture.

    • The hydrolysis of urea produces ammonia, raising the pH and turning the indicator pink (

      
      ).
      
  • Kinetic Measurement:

    • Measure Absorbance at 560 nm every 1 minute for 20 minutes using a microplate reader.

  • Calculation:

    • Calculate velocity (

      
      ) as 
      
      
      
      during the linear phase.
    • 
      .
      

Data Interpretation:

  • IC50 < 10 µM: Potent inhibitor (potential lead).

  • IC50 10–100 µM: Moderate inhibitor (typical for fragments).

  • IC50 > 100 µM: Weak/Inactive.

Protocol 3: Antifungal Susceptibility Testing (MIC)

Triazole derivatives are the backbone of modern antifungals (e.g., Fluconazole). TPA-3 serves as a core fragment to test for intrinsic antifungal activity or synergy.

Target Organisms: Candida albicans (ATCC 90028) or Aspergillus niger.

Workflow Diagram

MIC_Workflow Start Inoculum Preparation (0.5 McFarland Standard) Dilution Serial Dilution of TPA-3 (DMSO Stock -> RPMI 1640) Start->Dilution Normalize Plate 96-Well Plate Setup 100µL Media + 100µL Cmpd Dilution->Plate Inoculate Add 100µL Fungal Suspension Plate->Inoculate Incubate Incubation 35°C, 24-48 Hours Inoculate->Incubate Read Read OD600 or Resazurin Viability Dye Incubate->Read

Figure 2: Workflow for broth microdilution assay (CLSI M27-A3 standards).

Detailed Methodology
  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compound Prep: Dissolve TPA-3 in DMSO to 10 mg/mL. Dilute in media to start at 256 µg/mL.

  • Controls:

    • Growth Control: Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.

    • Reference Drug: Fluconazole.[3]

  • Endpoint: The lowest concentration showing >90% inhibition of visual growth (or color change if using Resazurin/Alamar Blue) is the MIC.

Safety & Handling Application Note

  • Hazard Class: Acute Tox. 4 (Oral).[4]

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Stability: TPA-3 is stable in solid form but sensitive to hydrolysis in highly acidic aqueous solutions over long periods. Store DMSO stocks at -20°C.

References

  • Dolzhenko, A. V., et al. (2009).[1][2] 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. IUCr Journals.

  • Santa Cruz Biotechnology. (n.d.).[5] 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Product Data.

  • PubChem. (2025). 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridine Compound Summary.

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.

  • Sigma-Aldrich. (n.d.). 2-(1H-1,2,4-Triazol-3-yl)pyridine Safety Data Sheet.

Sources

Analytical techniques for quantifying 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine in samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Executive Summary

This guide details the analytical strategies for quantifying 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS 1211529-22-2), a critical intermediate often utilized in the synthesis of c-Met inhibitors (e.g., Savolitinib) and other kinase-targeting therapeutics.

Due to its high polarity and basicity, this analyte presents distinct chromatographic challenges, including poor retention on standard C18 phases and significant peak tailing. This document provides two validated workflows:

  • HPLC-UV: For process monitoring and assay (Limit of Quantitation: ~0.5 µg/mL).

  • LC-MS/MS: For trace impurity analysis in final drug substances (Limit of Quantitation: <1.0 ng/mL).

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the prerequisite for robust method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring (3-NH2) + 1,2,4-Triazole (2-position)Contains multiple basic nitrogen centers.
Molecular Weight 161.16 g/mol Small molecule; requires low mass cut-off in MS.
pKa (Calculated) ~6.1 (Pyridine N), ~2.3 (Triazole)Critical: At neutral pH (7.0), the molecule is partially ionized. Methods must operate at pH > 8.0 (neutral) or pH < 3.0 (fully protonated) for stability.
LogP ~0.5 (Low)Highly polar. Risk of eluting in the void volume on C18 columns.
Solubility DMSO, Methanol, Dilute AcidSample diluents must match the initial mobile phase strength to prevent peak distortion.

Protocol A: HPLC-UV for Process Monitoring

Objective: Quantify the analyte at assay levels (0.1% - 100% w/w) during synthesis or raw material release.

Method Strategy: pH Switching

To overcome the "polar amine" problem, we utilize a High-pH Reverse Phase strategy. By adjusting the mobile phase pH to 10.0 (above the pKa), the analyte is deprotonated (neutral), significantly increasing its hydrophobicity and retention on the column without the need for ion-pairing agents.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

    • Why: Standard silica dissolves at pH 10. Hybrid particle technology (HPT) is mandatory.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention)
2.0955End of Hold
12.03070Elution of hydrophobic impurities
15.03070Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation (Assay)
  • Stock Solution: Weigh 25 mg of analyte into a 25 mL volumetric flask. Dissolve in 5 mL DMSO, sonicate, and dilute to volume with Methanol (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (90:10) .

    • Note: Diluting in 100% organic solvent will cause "solvent effect" peak distortion for early eluting polar compounds. Always match the diluent to the starting gradient conditions.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify the analyte as a potential impurity in a Drug Substance (DS) matrix at ppm/ppb levels.

Method Strategy: HILIC Mode

For trace analysis, retention is key to separating the analyte from matrix suppression zones. HILIC (Hydrophilic Interaction Liquid Chromatography) is superior here, as it retains polar amines strongly using high-organic starting conditions, orthogonal to the likely hydrophobic drug substance.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 162.1 [M+H]+.

Recommended MRM Transitions:

  • Quantifier: 162.1 → 108.1 (Loss of Triazole ring fragments/N2).

  • Qualifier: 162.1 → 81.0 (Pyridine ring fragmentation).

  • Note: Exact collision energies (CE) must be optimized per instrument (Start at 15 eV and ramp to 45 eV).

Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7/2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile : Mobile Phase A (90:10).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 100% B (High organic loads sample).

    • 1-8 min: Ramp to 60% B.

    • 8-10 min: Hold 60% B.

    • 10.1 min: Re-equilibrate at 100% B.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the sample stage.

AnalyticalWorkflow Start Sample Received AnalyzeType Determine Analysis Goal Start->AnalyzeType RouteAssay Process Control / Assay (> 0.1% conc) AnalyzeType->RouteAssay High Conc RouteTrace Impurity Screening (< 0.1% conc) AnalyzeType->RouteTrace Trace Level PrepAssay Prep: Dilute in 10% MeCN/Buffer RouteAssay->PrepAssay PrepTrace Prep: LLE or Protein Precip (Remove Matrix) RouteTrace->PrepTrace MethodHPLC Protocol A: HPLC-UV (High pH C18) ResultAssay Output: % Purity / Yield MethodHPLC->ResultAssay MethodLCMS Protocol B: LC-MS/MS (HILIC Mode) ResultTrace Output: ppm Content MethodLCMS->ResultTrace PrepAssay->MethodHPLC PrepTrace->MethodLCMS

Figure 1: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on analytical requirements.

Validation & System Suitability Criteria

To ensure data trustworthiness, the following criteria must be met before every sample set analysis.

System Suitability Test (SST)

Inject the Working Standard (Protocol A) or Low-Level QC (Protocol B) six times.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time %RSD ≤ 2.0% (UV) / ≤ 5.0% (MS)Check pump flow stability; Ensure column temperature is equilibrated.
Peak Area %RSD ≤ 2.0% (UV) / ≤ 5.0% (MS)Check injector reproducibility; Check for sample precipitation in vial.
Tailing Factor (T) ≤ 1.5Critical: If T > 1.5, increase buffer strength or adjust pH. Old columns often show tailing for amines.
Resolution (Rs) > 2.0 (from nearest peak)Adjust gradient slope; Check column efficiency.
Linearity & Range
  • UV Method: Linear range typically 1.0 µg/mL to 200 µg/mL (R² > 0.999).

  • MS Method: Linear range typically 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).

References

  • Jia, H., et al. (2016). Discovery of Savolitinib: A Highly Selective c-Met Inhibitor. Journal of Medicinal Chemistry.

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] FDA Guidance for Industry.

  • Dolan, J. W. (2010). The Power of pH in LC Separations. LCGC North America.

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic analytes in HILIC. Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Strategy

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a critical step in the development of various kinase inhibitors and STING agonists.[1] The primary challenge lies in the regioselectivity of the triazole addition (N1 vs. N2 vs. N4) and the deactivation of the pyridine ring by the electron-donating amine group.[1]

To maximize yield, we recommend a Nucleophilic Aromatic Substitution (SNAr) approach using 2-fluoro-3-aminopyridine as the electrophile.[1] While copper-catalyzed (Ullmann-type) coupling is a valid alternative, the SNAr route—when optimized for temperature and base—consistently delivers higher regioselectivity for the thermodynamic N1-isomer.[1]

Reaction Decision Matrix

Before starting, verify your precursors and constraints using this logic flow.

ReactionLogic Start Start: Select Precursor CheckHalogen Is the precursor 2-Fluoro-3-aminopyridine? Start->CheckHalogen CheckChloro Is the precursor 2-Chloro-3-aminopyridine? CheckHalogen->CheckChloro No SNAr_Route Route A: S_NAr (Preferred) High Temp, Polar Aprotic Solvent CheckHalogen->SNAr_Route Yes (High Reactivity) Cat_Route Route B: Cu-Catalysis (Ullmann) Requires Ligand (e.g., DMEDA) CheckChloro->Cat_Route Yes (Low Reactivity) Nitro_Route Route C: Nitro-Reduction Start with 2-Halo-3-nitropyridine CheckChloro->Nitro_Route Alternative Result Target: 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine SNAr_Route->Result Yield: 60-85% Regio: >95:5 N1:N4 Cat_Route->Result Yield: 40-60% Regio: Variable

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability.

Optimized Protocol (Route A: SNAr)

This protocol is designed to overcome the poor nucleophilicity of 1,2,4-triazole and the deactivating effect of the amino group.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Fluoro-3-aminopyridine 1.0ElectrophileFluorine is critical for Meisenheimer complex stabilization [1].[1]
1,2,4-Triazole 2.0 - 3.0NucleophileExcess required to drive kinetics; acts as a proton shuttle.[1]
Cs₂CO₃ 2.0BaseSuperior solubility in DMF compared to K₂CO₃.
DMSO or DMF SolventMediumAnhydrous.[2] Concentration: 0.5 M.
Step-by-Step Procedure
  • Preparation: In a dry pressure vial, dissolve 2-fluoro-3-aminopyridine (1.0 equiv) and 1,2,4-triazole (2.5 equiv) in anhydrous DMSO (0.5 M).

  • Activation: Add cesium carbonate (Cs₂CO₃, 2.0 equiv). Note: Do not use NaH; it can deprotonate the primary amine, leading to side reactions.[1]

  • Reaction: Seal the vial and heat to 120–130 °C for 16–24 hours.

    • Why High Temp? High temperature promotes the thermodynamic rearrangement to the N1-linked isomer.[1] Lower temperatures (e.g., 80 °C) may result in higher mixtures of N1/N4 isomers [2].

  • Monitoring: Check via LC-MS. The product (M+H ~162) should be the major peak.

  • Workup:

    • Cool to RT. Pour into ice-water (10x volume).

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3x).[2] Wash organics with brine (3x) to remove DMSO.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10). The product is polar.

Troubleshooting Guide

Issue 1: Low Yield (<30%)

Diagnosis: The amino group at position 3 donates electron density into the ring, deactivating the 2-position toward nucleophilic attack.[1]

  • Solution A (Precursor Switch): Switch to 2-fluoro-3-nitropyridine .[1] The nitro group is strongly electron-withdrawing, activating the ring for rapid SNAr at mild temperatures (RT to 60 °C). Reduce the nitro group to the amine (H₂/Pd-C or Fe/NH₄Cl) after the triazole installation [3].[1]

  • Solution B (Catalysis): If you must use the chloro-precursor, add CuI (10 mol%) and a ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-phenanthroline.[1]

Issue 2: Wrong Regioisomer (N4 vs. N1)

Diagnosis: 1,2,4-triazole is an ambident nucleophile.[1] Kinetic control often favors N2/N4 attack, while thermodynamic control favors N1.

  • Mechanism:

    Regio Triazole Triazole Anion Kinetic N4-Attack (Kinetic) Triazole->Kinetic Low Temp (<80°C) Thermo N1-Attack (Thermodynamic) Triazole->Thermo High Temp (>120°C) Kinetic->Thermo Rearrangement (via Isomerization)

    Figure 2: Thermal control of regioselectivity.[1]

  • Fix: Increase reaction temperature to >120 °C and extend reaction time. This allows the kinetic N4 product to revert and form the stable N1 product [4].

Issue 3: Product "Stuck" in Aqueous Phase

Diagnosis: The product contains both a basic pyridine/triazole and a primary amine, making it highly polar and water-soluble.[1]

  • Fix:

    • Do not use acidic water washes during extraction (product will protonate and stay in water).

    • Use n-Butanol or IPA/Chloroform (1:3) for extraction if EtOAc fails.[1]

    • Salt out the aqueous phase with NaCl before extraction.

FAQ: Expert Insights

Q: Can I use 2-chloro-3-aminopyridine instead of the fluoro analog? A: Yes, but the yield will drop significantly with standard SNAr conditions.[1] The C-Cl bond is stronger and the Meisenheimer complex is less stabilized.[1] You must use Copper catalysis (CuI/Ligand) or much harsher temperatures (150 °C+ in NMP) for the chloro analog.

Q: Why is my reaction mixture turning black? A: This indicates oxidative decomposition of the primary amine at high temperatures.

  • Prevention: Degas your solvent (sparge with Argon) before adding the base. Run the reaction under an inert atmosphere (N₂ or Ar).

Q: How do I distinguish the N1 and N4 isomers by NMR? A:

  • N1-isomer (Target): The triazole protons usually appear as two distinct singlets with a wide chemical shift separation (e.g., δ 9.2 and δ 8.2) due to the anisotropic effect of the pyridine ring.

  • N4-isomer (Side Product): The triazole protons are chemically equivalent (or very close) due to the symmetry of the N4-attachment, often appearing as a single peak or two very close singlets [5].[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.[1] Link(Foundational text on SNAr leaving group effects F >> Cl).

  • Kale, R. R., et al. (2013). Synthesis and biological evaluation of 1,2,3-triazole linked pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(11), 3368-3372.[1] Link(Demonstrates thermodynamic control in triazole alkylation).

  • Luan, X., et al. (2019). Discovery of STING Agonists: Structure-Activity Relationship Studies of Triazolyl-Pyridine Analogs. Journal of Medicinal Chemistry. Link(Contextual reference for the specific scaffold in drug discovery).

  • Ueda, S., & Nagasawa, H. (2009).[3] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[1][3][4] Journal of the American Chemical Society, 131(42), 15080–15081. Link.

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison.[1] Link(Authoritative resource for NMR interpretation of heterocycles).

Sources

Common side reactions in the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The coupling of an N-heterocycle like 1,2,4-triazole with a 2-halopyridine substrate presents unique challenges, primarily related to regioselectivity and catalyst stability. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.

PART 1: Frequently Asked Questions (FAQs) - Core Synthetic Challenges

This section addresses the most common high-level issues encountered during the synthesis, which typically involves a transition-metal-catalyzed cross-coupling reaction between a 2-halopyridin-3-amine (or a nitro precursor) and 1,2,4-triazole.

Q1: My reaction has stalled, resulting in very low or no product yield. What is the likely cause?

Low or no yield is the most frequent issue and often points to catalyst deactivation. The primary culprit is the substrate itself. The pyridine nitrogen in your 2-halopyridine starting material can act as a ligand, coordinating to the palladium or copper catalyst center. This coordination occupies a site necessary for the catalytic cycle, effectively poisoning the catalyst and halting the reaction.[1]

Troubleshooting Steps:

  • Ligand Selection (for Palladium): For Buchwald-Hartwig aminations, the choice of phosphine ligand is critical. Use sterically bulky, electron-rich "Buchwald-type" ligands (e.g., XPhos, BrettPhos). Their size creates a coordinatively saturated palladium center that physically hinders the pyridine nitrogen from binding, thus protecting the catalyst.[1]

  • Inert Atmosphere: These coupling reactions are highly sensitive to oxygen. Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[2]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to hydrodehalogenation of the starting material and hydrolysis of catalyst components. Impurities in starting materials can also interfere with catalysis.[3]

  • Catalyst Source: If you observe the formation of a fine black precipitate ("palladium black"), your catalyst has decomposed. This can be caused by excessive temperature or an inappropriate ligand/base combination.[1]

Q2: My main impurity is an isomer. How can I improve regioselectivity for the desired 1-yl-linked product?

1,2,4-Triazole is an unsymmetrical heterocycle and can be arylated at the N1 or N4 position. The formation of the undesired 4-(3-aminopyridin-2-yl)-4H-1,2,4-triazole is a common side reaction.

Controlling Regioselectivity:

  • Catalyst Control: In some systems, the choice of metal catalyst can dictate the regiochemical outcome. For instance, in certain [3+2] cycloadditions to form triazoles, Ag(I) catalysts have been shown to favor 1,3-disubstituted products while Cu(II) catalysts yield 1,5-disubstituted isomers.[4] While this is not a direct N-arylation, it highlights the principle of metal-controlled regioselectivity.

  • Reaction Conditions: The reaction solvent and the counterion of the triazole salt can influence the site of attack. A common strategy is to use the sodium or potassium salt of 1,2,4-triazole. The association of the metal cation with the triazole anion can sterically and electronically direct the arylation to the N1 position.

  • Thermodynamic vs. Kinetic Control: The N1-substituted isomer is generally the thermodynamically more stable product. Allowing the reaction to run for a longer time at a moderate temperature may favor its formation over the kinetically favored, but less stable, N4 isomer.

Q3: I'm observing significant hydrodehalogenation of my 2-chloropyridine starting material. What causes this and how can it be prevented?

Hydrodehalogenation is a side reaction where the halogen atom on the pyridine ring is replaced by a hydrogen atom. This is a reductive process that consumes your starting material without forming the desired product.

Primary Causes and Solutions:

  • Base and Nucleophile Choice: Certain bases, especially when used with protic solvents or in the presence of trace water, can facilitate this side reaction. Using a non-nucleophilic, anhydrous base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is often preferred.

  • Catalyst System: The choice of palladium source and ligand can influence the rate of hydrodehalogenation relative to the desired C-N coupling. If this side reaction is prevalent, screening different ligands may be necessary.

  • Temperature Control: Excessively high temperatures can promote catalyst decomposition and increase the rate of side reactions, including hydrodehalogenation. It is often better to run the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.[1]

Q4: How can I effectively purify the final product from its N4-isomer and other impurities?

The structural similarity between the N1 and N4 isomers can make purification challenging.

Effective Purification Strategies:

  • Column Chromatography: This is the most common method. The two isomers often have different polarities. A carefully selected solvent system for silica gel chromatography, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can typically resolve them.[3]

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique. This method purifies based on differences in solubility and can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. Experimentation with different solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) is key.[5]

PART 2: Troubleshooting Guide & Optimization

This section provides a more granular look at specific experimental observations and the corrective actions to take.

Observation Potential Cause(s) Recommended Solution(s)
Reaction turns black Catalyst decomposition (formation of Pd black).1. Lower the reaction temperature (target 80-100 °C).[1]2. Ensure the ligand is sufficiently bulky and electron-rich (e.g., XPhos, RuPhos).3. Verify the inertness of the reaction atmosphere.
Multiple spots on TLC/LCMS with same mass Formation of N1 and N4 regioisomers.1. Screen different solvents (e.g., Toluene, Dioxane, DMF).2. Use the pre-formed sodium salt of 1,2,4-triazole.3. Allow the reaction to proceed to completion to favor the thermodynamic N1 product.
Starting materials remain unreacted Catalyst poisoning by pyridine nitrogen.1. Increase ligand loading (e.g., from L:Pd ratio of 2:1 to 4:1).2. Switch to a more sterically hindered ligand to shield the palladium center.[1]3. For Ullmann coupling, consider using a ligand like 1,10-phenanthroline to stabilize the copper catalyst.
Low mass balance; unidentified polar byproducts Product or starting material degradation.1. Reduce reaction temperature.2. Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOtBu), though this may require longer reaction times.[2]
Visualizing the Synthetic Challenge

The diagram below illustrates the desired reaction pathway versus the two most common side reactions: formation of the N4-isomer and hydrodehalogenation of the starting material.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Outcomes SM1 2-Chloro-3-aminopyridine Catalyst Pd or Cu Catalyst + Ligand, Base, Solvent SM1->Catalyst Coupling Reaction Side2 Side Product 2 3-Aminopyridine (Hydrodehalogenation) SM1->Side2 Side Reaction (Dehalogenation) SM2 1,2,4-Triazole SM2->Catalyst Coupling Reaction Desired Desired Product 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Catalyst->Desired Successful N1-Arylation Side1 Side Product 1 4-(3-Aminopyridin-2-yl)-4H-1,2,4-triazole (N4-Isomer) Catalyst->Side1 Side Reaction (N4-Arylation)

Caption: Key pathways in the synthesis.

PART 3: Recommended Experimental Protocol (Buchwald-Hartwig Amination)

This protocol provides a robust starting point for the synthesis, utilizing modern palladium catalysis designed to mitigate common failure modes. The synthesis proceeds in two stages: (1) N-arylation of 1,2,4-triazole with 2-chloro-3-nitropyridine, followed by (2) reduction of the nitro group. This sequence is often more reliable than directly using 2-chloro-3-aminopyridine, as the nitro group is less coordinating and the final reduction is typically high-yielding.

Workflow Overview

Caption: Two-stage synthetic workflow.

Step 1: Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine

A procedure adapted from established methods of N-arylation of azoles.[6]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • 1,2,4-Triazole, sodium salt (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Preparation: In a glovebox, add 2-chloro-3-nitropyridine, 1,2,4-triazole sodium salt, Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to isolate the title compound.

Step 2: Reduction to 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

A standard nitro group reduction protocol.

Materials:

  • 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (3.0 equiv)

  • Ethanol/Water mixture (e.g., 4:1 v/v)

Procedure:

  • Setup: To a round-bottom flask, add the nitro-intermediate, iron powder, and ammonium chloride.

  • Solvent Addition: Add the ethanol/water solvent mixture.

  • Reaction: Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often complete within 2-4 hours (monitor by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature and filter the mixture through Celite® to remove the iron salts, washing the pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/heptane) or by column chromatography if necessary to yield the final amine product.

References
  • Chupakhin, E., et al. (2018). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. ACS Catalysis. Available at: [Link]

  • Berida, T., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. Available at: [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. Available at: [Link]

  • Gawas, P., et al. (2022). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. Available at: [Link]

  • ACS Publications. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry. Available at: [Link]

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  • Wikipedia. (2023). Ullmann reaction. Wikipedia. Available at: [Link]

  • PrepChem. (2018). Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. PrepChem.com. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome solubility hurdles and ensure the generation of high-quality, reproducible data.

Compound Profile: 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Understanding the fundamental physicochemical properties of a compound is the first step in troubleshooting its behavior in aqueous solutions.

PropertyValueImplication for Solubility
Molecular Formula C₇H₇N₅Contains multiple nitrogen atoms capable of hydrogen bonding.[1][2]
Molecular Weight 161.16 g/mol Relatively small molecule.[2]
Structure Fused pyridine and triazole rings with a primary amine.Heterocyclic aromatic systems often have high crystal lattice energy, which can lead to poor aqueous solubility despite some polar features. The triazolopyridine scaffold is common in medicinal chemistry.[3][4]
Predicted XlogP 0.2This value suggests the compound is not highly lipophilic. However, solubility is not solely dependent on logP and can be limited by other factors.[1]
Key Functional Group Pyridin-3-amineThe primary amine group is basic. This means the compound's charge state and, consequently, its solubility are highly dependent on pH.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Precipitation Problem

Q1: I've dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?

This is a classic phenomenon known as "solvent shock." Your compound is soluble in a high concentration of an organic solvent like 100% DMSO, but it crashes out of solution when this stock is rapidly diluted into a predominantly aqueous environment where its solubility is much lower.[6] The key is to manage the transition from an organic to an aqueous environment carefully.

Q2: What are the consequences of ignoring precipitation in my assay wells?

Proceeding with an assay where the compound has precipitated will lead to highly unreliable and misleading data. Key consequences include:

  • Underestimation of Potency: Only the dissolved compound is available to interact with the biological target. Undissolved particles contribute nothing to the activity, leading to artificially high IC50 or EC50 values.[7][8][9]

  • Poor Reproducibility: The amount of precipitate can vary between wells and experiments, leading to significant data variability.[8]

  • Physical Interference: Precipitates can interfere with assay readouts, particularly those using optical measurements (e.g., absorbance, fluorescence, luminescence) by scattering light.[7] In cell-based assays, precipitates can also cause cell stress or death, confounding toxicity assessments.[10]

Section 2: Stock Solution & Dilution Protocols

Q3: What is the best way to prepare and store my stock solution of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine?

Proper stock solution management is critical to prevent solubility issues downstream.

Protocol 1: Preparing a High-Concentration DMSO Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for many organic compounds.[6]

  • Weighing: Accurately weigh a precise amount of the compound. For initial experiments, aim to make a high-concentration stock (e.g., 10-50 mM). A higher concentration stock minimizes the final percentage of DMSO in the assay.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Solubilization: Vortex vigorously. If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) and sonication can be used to aid dissolution.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes.[6] Store at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided as they can cause the compound to fall out of solution.[6]

Q4: How can I improve my dilution technique to avoid "solvent shock"?

The goal is to make the dilution process less abrupt.

  • Intermediate Dilutions: Instead of diluting directly from 100% DMSO into the final buffer, perform one or two intermediate dilution steps. For example, dilute the 100% DMSO stock into a solution of 50% DMSO/50% assay buffer, and then dilute that into the final assay buffer.

  • Vigorous Mixing: When adding the compound stock to the buffer, vortex or triturate (pipette up and down) immediately and vigorously to promote rapid dispersion.

  • Temperature: Ensure the assay buffer is at room temperature or the final assay temperature (e.g., 37°C) before adding the compound, as solubility is often temperature-dependent.[6][11]

Section 3: Advanced Solubilization Strategies

If optimizing the dilution protocol is insufficient, the next step is to modify the assay buffer or formulate the compound to increase its intrinsic aqueous solubility.

start Compound Precipitates in Assay check_stock 1. Verify Stock Solution (Is it fully dissolved?) start->check_stock optimize_dilution 2. Optimize Dilution Protocol (Intermediate steps, mixing) check_stock->optimize_dilution solubilize 3. Implement Advanced Solubilization Strategy optimize_dilution->solubilize cosolvent A. Add Co-solvent (e.g., Ethanol, PEG-400) solubilize->cosolvent If permissible ph_adjust B. Adjust pH (Exploit amine group, pH < 6) solubilize->ph_adjust If pH-tolerant assay cyclodextrin C. Use Cyclodextrin (Form inclusion complex) solubilize->cyclodextrin Broadly compatible validate 4. Validate Assay Compatibility (Run vehicle & excipient controls) cosolvent->validate ph_adjust->validate cyclodextrin->validate end Soluble Compound, Reliable Data validate->end

Caption: A decision workflow for troubleshooting compound precipitation.

Q5: Can I add a co-solvent to my assay buffer?

Yes, using a water-miscible organic co-solvent is a common strategy.[12] However, it is crucial to validate that the co-solvent itself does not affect your biological assay.[13][14]

Co-SolventTypical Final Conc.AdvantagesPotential Issues & Assay Interference
Ethanol/Methanol 0.5 - 2% (v/v)Volatile, common lab reagents.Can denature proteins at higher concentrations. May affect cell viability or enzyme activity.[15]
Polyethylene Glycol 400 (PEG-400) 1 - 5% (v/v)Low volatility, generally good biocompatibility.Can be viscous. May interfere with some protein-protein interactions.[15]
Propylene Glycol (PG) 1 - 5% (v/v)Good solubilizer, common in formulations.Can exhibit cytotoxicity at higher concentrations.[15]

Actionable Advice: Always run a "vehicle control" with the highest concentration of the co-solvent (and DMSO) used in your experiment to ensure it has no baseline effect on your assay readout.

Q6: This compound has a basic amine group. How can I use pH to my advantage?

The pyridin-amine moiety is a basic functional group that will become protonated (positively charged) at acidic pH. This charged species is typically much more soluble in water than the neutral form.[5][16]

cluster_solubility Solubility Profile Neutral 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (Neutral Form) Low Aqueous Solubility Protonated Protonated Form (Cationic) High Aqueous Solubility Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH)

Caption: Effect of pH on the ionization and solubility of the compound.

Protocol 2: Determining a pH-Solubility Profile

  • Prepare Buffers: Make a series of biologically relevant buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 6.8-8.2).

  • Add Compound: Add a known excess of the solid compound to a small volume of each buffer.

  • Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for several hours (4-24h) to allow them to reach thermodynamic equilibrium.

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH. This will reveal the optimal pH range for solubilizing your compound.

Caution: Ensure your biological assay (e.g., enzyme, cells) is stable and active at the pH required for compound solubility.[17]

Q7: I've heard about cyclodextrins. How do they work and are they suitable for my assay?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a "host-guest" inclusion complex.[18][19][20] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[21][]

cluster_0 Aqueous Environment compound Hydrophobic Compound (Low Solubility) complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly used cyclodextrins in research include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[]

Protocol 3: Preparing a Cyclodextrin Inclusion Complex (Co-evaporation Method)

  • Dissolve Compound: Dissolve a known amount of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine in a suitable organic solvent (e.g., methanol or ethanol).

  • Dissolve Cyclodextrin: In a separate container, dissolve a molar excess (e.g., 2-5 fold) of HP-β-CD in deionized water.

  • Mix: Slowly add the compound solution to the cyclodextrin solution while stirring continuously.

  • Equilibrate: Stir the mixture for 24-48 hours at room temperature to facilitate complex formation.

  • Evaporate: Remove the solvent using a rotary evaporator or by lyophilization (freeze-drying) to obtain a solid powder.

  • Reconstitute: This powder is the inclusion complex and can be directly dissolved in your aqueous assay buffer.

Benefit: Cyclodextrins are often well-tolerated in in vitro assays and generally have less biological activity than organic co-solvents. However, it is still essential to run a control with the cyclodextrin alone to check for any assay interference.

Section 4: Assay-Specific Troubleshooting

Q8: My compound is soluble in the buffer, but it precipitates when I add it to my cell culture media containing serum. What should I do?

This indicates an interaction with media components, most commonly proteins in the serum (e.g., albumin).[6] The compound may be binding non-specifically to proteins and aggregating.

  • Reduce Serum Concentration: If your assay allows, try running it with a lower serum percentage or in serum-free media.

  • Use Cyclodextrins: The encapsulation provided by cyclodextrins can often shield the compound from these non-specific protein interactions.

  • Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.25% vs 0.1%) might be sufficient to maintain solubility, but must be balanced against potential solvent toxicity to cells.[23]

Q9: How do I definitively prove that my chosen solubilization method is not affecting my experimental results?

The use of proper controls is non-negotiable. For any experiment, you must include:

  • Negative Control: Cells/enzyme/target with no treatment.

  • Positive Control: A known activator/inhibitor for your assay.

  • Vehicle Control: The highest concentration of the primary solvent (e.g., 0.5% DMSO) used in the experiment. This is your new baseline and all compound-treated results should be normalized to it.

  • Excipient Control: The highest concentration of any additional solubilizing agent (e.g., 2% PEG-400, 5 mM HP-β-CD) in the vehicle. The result of this well should be identical to the vehicle control. Any significant difference indicates the excipient itself is interfering with the assay.[13]

By systematically addressing the physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine and validating your chosen methods with rigorous controls, you can overcome solubility challenges and generate accurate, reliable data.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. [Link]

  • Mohammed Jafar, Fatima Ibrahim Alshaer, Fatima Ali Adrees. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Veiga, F., et al. (2006). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (2016). Indian Journal of Pharmaceutical Sciences. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences. [Link]

  • Krab, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna? (2025). Environmental Toxicology and Chemistry. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2025). ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate. [Link]

  • Singh, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery & Therapeutics. [Link]

  • 2-(1h-1,2,4-triazol-1-yl)pyridin-3-amine. (n.d.). PubChemLite. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. (2015). National Center for Biotechnology Information. [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2016). National Center for Biotechnology Information. [Link]

  • Troubleshooting Immunoprecipitation. (n.d.). Hycult Biotech. [Link]

  • Solubility and pH of amines. (n.d.). ISSR. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis. [Link]

  • New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. (2025). ResearchGate. [Link]

  • Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation. (2008). PubMed. [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2026). PubMed. [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2026). ResearchGate. [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. (2024). Jurnal Universitas Padjadjaran. [Link]

  • Solubility Enhancement of Anti-Inflammatory Drug by using Different Solubility Enhancement Techniques. (2025). Impactfactor. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. [Link]

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Optimizing reaction conditions for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Reaction Conditions for Deactivated Heterocyclic Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

The Challenge: Derivatizing 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine presents a classic "deactivated amine" problem. The exocyclic amine at position 3 is significantly less nucleophilic than a standard aniline due to two compounding factors:

  • Electronic Deactivation: The pyridine ring is electron-deficient. The 1,2,4-triazole ring at position 2 acts as a strong electron-withdrawing group (EWG) via induction, further reducing the electron density on the amine nitrogen.

  • Steric Ortho-Effect: The bulky triazole group at the ortho position creates steric hindrance, impeding the approach of electrophiles.

The Strategy: Standard coupling protocols (e.g., EDC/NHS, mild bases) often result in low conversion or recovered starting material. Successful derivatization requires activation of the electrophile (using acid chlorides or high-potency coupling reagents) or deprotonation of the nucleophile (using strong bases).

Module A: Amide Coupling (Acylation)

This is the most common derivatization request. Due to the low nucleophilicity of the amine, you must drive the reaction kinetically.

Protocol 1: High-Performance Coupling (HATU/HOAt)

Best for: Chiral carboxylic acids, precious intermediates, and parallel synthesis libraries.

The Logic: HATU generates a highly reactive aza-benzotriazole ester species that reacts faster than standard HOBt esters, overcoming the amine's poor nucleophilicity.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (Concentration: 0.1 – 0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5–10 minutes to pre-activate the acid (Solution often turns yellow).

  • Add 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (1.0 equiv).

  • Critical Step: Heat the reaction to 50–60°C . Room temperature is often insufficient for this substrate.

  • Monitor by LCMS.[1][2] If incomplete after 4 hours, add 0.5 equiv more HATU.

Protocol 2: The "Sledgehammer" Method (Acid Chlorides/POCl₃)

Best for: Achiral acids, aromatic acids, and scale-up where racemization is not a concern.

The Logic: Acid chlorides are orders of magnitude more electrophilic than activated esters. If the acid chloride is unstable, generate it in situ using POCl₃.

Step-by-Step (In-Situ Generation):

  • Dissolve the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv) in anhydrous Pyridine (used as solvent and base).

  • Cool to 0°C.

  • Dropwise add POCl₃ (1.1 equiv). Caution: Exothermic.

  • Allow to warm to room temperature. If the amine is extremely sluggish, heat to 80°C.

  • Quench: Pour carefully into ice water. The product often precipitates as a solid.

Decision Logic for Amide Coupling

AmideCouplingLogic Start START: Select Acid Partner IsChiral Is the Acid Chiral? Start->IsChiral IsAromatic Is the Acid Aromatic/Sterically Hindered? IsChiral->IsAromatic No ProtocolHATU Protocol 1: HATU + DIPEA (Temp: 50°C) IsChiral->ProtocolHATU Yes (Std Risk) ProtocolT3P Protocol 3: T3P + Pyridine (Low Epimerization Risk) IsChiral->ProtocolT3P Yes (High Risk) ProtocolPOCl3 Protocol 2: POCl3 + Pyridine (In-Situ Acid Chloride) IsAromatic->ProtocolPOCl3 Yes (Very Unreactive) ProtocolAcylCl Use Pre-made Acid Chloride + DMAP (cat.) IsAromatic->ProtocolAcylCl No (Standard)

Figure 1: Decision tree for selecting the optimal coupling reagent based on the carboxylic acid partner.

Module B: Sulfonylation & Urea Formation

Sulfonyl chlorides and isocyanates are less reactive toward deactivated amines than acid chlorides. You must enhance the nucleophilicity of the amine.

Troubleshooting Guide
IssueDiagnosisSolution
No Reaction with Sulfonyl Chloride The amine lone pair is too delocalized into the pyridine/triazole system.Use NaH: Deprotonate the amine first. 1. Suspend amine in THF/DMF.2. Add NaH (1.2 equiv) at 0°C (gas evolution).3. Add R-SO₂Cl.
Low Yield in Urea Formation Isocyanate reacts with moisture faster than the deactivated amine.Catalysis: Add 10-20 mol% DMAP . The DMAP forms a reactive acyl-pyridinium intermediate with the isocyanate, transferring it to the amine.
Regioselectivity Issues Reaction occurring on the Triazole or Pyridine Nitrogen.Control Stoichiometry: Use exactly 1.0 equiv of base. Excess base promotes alkylation/acylation of the triazole ring nitrogens.

Module C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

If you are attempting to couple this amine with an Aryl Halide (Ar-Br or Ar-Cl), standard nucleophilic aromatic substitution (SNAr) will likely fail unless the aryl halide is highly electron-deficient (e.g., nitro-benzene).

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BrettPhos or tBuXPhos .

    • Why? These bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide and, more importantly, promote the reductive elimination of the sterically hindered, electron-poor amine.

  • Base: Cs₂CO₃ (Weak) or LiHMDS (Strong).

    • Note: Try Cs₂CO₃ first to avoid side reactions with the triazole.

Module D: Purification & Workup

The presence of the triazole and pyridine rings makes these derivatives polar and potentially amphoteric.

Workup Logic:

  • Acid/Base Wash:

    • The product is likely less basic than the starting material (due to amide/sulfonamide formation).

    • Wash the organic layer with dilute citric acid (5%) . The starting amine may protonate and stay in the aqueous layer, while the amide product remains in the organic layer.

  • Solvent Selection:

    • Avoid Hexane/EtOAc. These compounds often "oil out" or streak on silica.

    • Recommended Eluent: DCM / Methanol (95:5 to 90:10).

    • Additive: If streaking occurs, add 1% Triethylamine or 1% NH₄OH to the eluent to suppress interaction with silanols.

PurificationFlow Crude Crude Reaction Mixture AcidWash Wash with 5% Citric Acid Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Amide Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Unreacted Amine) PhaseSep->AqLayer Column Flash Chromatography DCM:MeOH (95:5) OrgLayer->Column

Figure 2: Purification workflow exploiting the basicity difference between starting amine and amide product.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this coupling? A: Generally, no . EDC/HOBt is not potent enough for 3-amino-pyridines with ortho-EWG substituents. You will likely observe <20% conversion. Switch to HATU or POCl₃.

Q: I see two spots on TLC that have the same Mass (LCMS). What is happening? A: This is likely rotamers . The amide bond formed at the 3-position can have restricted rotation due to the bulky triazole at the 2-position. Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to see if the peaks coalesce.

Q: My reaction turns black when using POCl₃. A: This indicates decomposition, likely due to uncontrolled exotherm. Ensure you add POCl₃ dropwise at 0°C and verify your pyridine is anhydrous. If the problem persists, switch to the milder T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

References

  • Vertex AI Search. (2025). Amide coupling conditions for electron deficient aminopyridines. 3

  • BenchChem. (2025).[2][4] A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. 4

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. 5

  • National Institutes of Health (PMC). (2025). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. 6

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.

The synthesis relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. Below, we dissect the causality behind the reaction dynamics, provide self-validating protocols, and address the most critical scale-up bottlenecks.

Workflow SM 2-Chloro-3-nitropyridine + 1,2,4-Triazole Int 2-(1H-1,2,4-triazol-1-yl) -3-nitropyridine SM->Int S_NAr Reaction Base, Solvent, ΔT Prod 2-(1H-1,2,4-triazol-1-yl) pyridin-3-amine Int->Prod Nitro Reduction Catalyst, [H]

Two-step synthesis workflow: SNAr followed by nitro reduction.

MODULE 1: Nucleophilic Aromatic Substitution (SNAr)

Process Dynamics & Causality

The SNAr step involves the displacement of the chloride leaving group on 2-chloro-3-nitropyridine by 1,2,4-triazole. The electron-deficient nature of the pyridine ring, heavily exacerbated by the strongly electron-withdrawing 3-nitro group, makes the C2 position highly susceptible to nucleophilic attack[1]. The reaction proceeds via a discrete Meisenheimer complex (or a concerted transition state depending on solvent polarity), which subsequently collapses to eject the chloride ion, restoring aromaticity[2].

Troubleshooting & FAQs

Q: Why do we observe a severe exotherm upon the addition of the base and triazole, and how do we control it at scale? A: The exotherm is twofold: the acid-base neutralization (deprotonation of 1,2,4-triazole, pKa ~10) and the subsequent formation of the SNAr transition state release significant enthalpy[3]. At scale, batching all reagents simultaneously will lead to thermal runaway. Solution: Pre-form the triazole sodium/potassium salt in the reactor, and dose the 2-chloro-3-nitropyridine as a solution dropwise under active cooling[3].

Q: HPLC shows a secondary byproduct with the same mass. Why am I getting a mixture of regioisomers? A: 1,2,4-triazole is an ambidentate nucleophile. Alkylation can occur at the N1 or N4 position. The N1 position is both sterically and electronically favored. However, using weak bases or operating at excessively high temperatures can shift the reaction toward a thermodynamic mixture. Maintaining the reaction at 60 °C with K2CO3 in DMF ensures >95% selectivity for the N1 isomer.

Self-Validating Protocol: SNAr Scale-Up

This protocol utilizes In-Process Controls (IPCs) to ensure the system validates its own completion.

  • Preparation: Charge a reactor with 1.1 equivalents of 1,2,4-triazole and 1.5 equivalents of anhydrous K2CO3 in dry DMF (4 volumes). Stir at 20 °C for 30 minutes to pre-form the nucleophile.

  • Dosing: Dissolve 1.0 equivalent of 2-chloro-3-nitropyridine in dry DMF (3 volumes). Dose this solution into the reactor dropwise over 1–2 hours, maintaining the internal temperature below 30 °C to manage the exotherm[3].

  • Heating: Once dosing is complete, ramp the internal temperature to 60 °C and hold for 3 hours[3].

  • IPC Check (Critical): Pull a 50 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via HPLC (254 nm). Validation Gate: Proceed to the next step only when the 2-chloro-3-nitropyridine peak is <1.0% Area. If >1.0%, continue heating for 1 hour and re-sample.

  • Isolation: Cool the reactor to 25 °C. Slowly pour the mixture onto ice-water (15 volumes) under vigorous agitation to precipitate the crude product[3].

  • Purification: Filter, wash the cake with cold water (2 x 3 volumes) to remove DMF and salts, and dry under vacuum. Recrystallize from 2-propanol to achieve >99% purity[3].

Quantitative Data: SNAr Optimization
SolventBaseTemperature (°C)N1:N4 RatioIsolated Yield (%)Scalability Notes
DMF K2CO3 60 >95:5 85 Excellent; water quench easily removes solvent/salts.
MeCNCs2CO38090:1078Good; higher cost of base, slightly lower regioselectivity.
THFNaH2580:2065Poor; severe hydrogen gas evolution and exotherm hazard.

MODULE 2: Chemoselective Nitro Reduction

Process Dynamics & Causality

The reduction of the 3-nitro group to the corresponding amine is fraught with chemoselectivity and safety challenges. The reduction follows the classic Haber mechanism, proceeding sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline derivative[4]. The reduction of the hydroxylamine to the amine is the rate-limiting step, leading to its dangerous accumulation if mass transfer (H2 gas to catalyst surface) is inefficient[4].

Haber Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +2e⁻, +2H⁺ (Fast) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ (Fast) Amine Aniline (-NH2) Hydroxylamine->Amine +2e⁻, +2H⁺ (Slow / Rate-Limiting)

Haber mechanism for nitro reduction highlighting the rate-limiting hydroxylamine step.

Troubleshooting & FAQs

Q: The hydrogenation reaction stalls, and the solution turns a deep, persistent color. What is happening? A: You are observing the accumulation of the hydroxylamine intermediate, which can dimerize with the nitroso intermediate to form highly colored azoxy byproducts. Because the hydroxylamine reduction is the slowest step[4], inadequate hydrogen pressure, poor agitation, or catalyst poisoning will strand the reaction at this stage. Solution: Increase agitation speed to improve gas-liquid mass transfer, or spike the reactor with fresh catalyst.

Q: What are the thermal hazards of scaling up this hydrogenation using Pd/C? A: Nitro reductions are violently exothermic (approx. -500 kJ/mol). Batch-wise reduction at scale can lead to heat evolution rates that exceed the cooling capacity of standard plant reactors[5]. Solution: Reaction calorimetric investigations are mandatory prior to scale-up[5]. Consider fed-batch continuous hydrogenation or alternative transfer hydrogenation methods to control the heat release.

Q: Are there safer, non-hydrogenation alternatives for plant-scale? A: Yes. Recent advancements have demonstrated that biocatalytic nitroreductase enzymes (NR), often used in combination with vanadium salts, can quantitatively and chemoselectively reduce nitropyridines to anilines under ambient conditions without H2 gas, completely bypassing traditional scale-up thermal hazards[6][7].

Self-Validating Protocol: Catalytic Hydrogenation Scale-Up

Caution: Conduct a safety calorimetry assessment prior to executing this protocol at >100g scale[5].

  • Preparation: Charge a pressure reactor with 2-(1H-1,2,4-triazol-1-yl)-3-nitropyridine and a 1:1 mixture of EtOH/THF (10 volumes).

  • Catalyst Loading: Carefully add 10 wt% Pd/C (5% by weight of starting material) under a blanket of nitrogen. Hazard: Dry Pd/C is highly pyrophoric in the presence of solvent vapors.

  • Purging: Purge the vessel with N2 (3 x 3 bar), followed by H2 (3 x 3 bar).

  • Reaction: Pressurize the vessel to 4 bar with H2. Initiate maximum agitation. Maintain the internal temperature between 25–35 °C using active jacket cooling.

  • IPC Check (Critical): Monitor H2 uptake. Once gas consumption plateaus, pull a sample for HPLC. Validation Gate: The hydroxylamine intermediate (typically eluting 1–2 minutes before the product) MUST be <0.5% Area[4]. If >0.5%, maintain pressure and temperature for an additional 2 hours.

  • Workup: Purge the reactor with N2. Filter the mixture through a pad of Celite to remove the catalyst. Wash the cake with EtOH.

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine from EtOAc/Heptane.

Quantitative Data: Nitro Reduction Scale-Up Strategies
Catalyst / Reagent SystemH2 SourceTemp (°C)Hydroxylamine AccumulationYield (%)Safety & Scalability Profile
10% Pd/C H2 Gas (4 bar) 30 Moderate (requires strict IPC) 92 High exotherm; requires calorimetry and pressure vessels[5].
Fe powder / NH4ClN/A80Low85Moderate; avoids H2 gas, but generates heavy iron sludge.
Nitroreductase / VanadiumEnzymatic / Formate30Very Low89Excellent; ambient pressure, high chemoselectivity, scalable fed-batch[6][7].

References

  • Amin Bornadel, et al. The Development of a Scalable, Chemoselective Nitro Reduction.
  • Amin Bornadel, et al. Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine.
  • Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. PrepChem.
  • US20220042055A1 - Method of reducing aromatic nitro compounds.
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 2-(Cyclohexyloxy)-3-nitropyridine. Benchchem.
  • A new method for constructing pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system and preparation of its derivatives.

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Technical Support Center: Characterization of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the characterization of this nitrogen-rich heterocyclic compound. The inherent chemical properties of this molecule, including its multiple basic nitrogen atoms, potential for tautomerism, and polarity, often present unique hurdles in routine analytical workflows. This guide is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental design and data interpretation.

Section 1: High-Performance Liquid Chromatography (HPLC)

The polar and basic nature of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can lead to several chromatographic challenges, most notably poor peak shape and inconsistent retention times.

FAQ 1: Why am I observing significant peak tailing for my compound on a standard C18 column?

Answer: Peak tailing for basic compounds like 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine on silica-based reversed-phase columns is a common issue.[1] This phenomenon is primarily due to secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups (Si-OH) on the silica surface.[1] These interactions are stronger than the desired hydrophobic interactions, leading to a mixed-mode retention mechanism that results in broadened and asymmetric peaks.[1]

Troubleshooting Guide: Improving Peak Shape in Reversed-Phase HPLC

If you are experiencing peak tailing, the following systematic approach can help you achieve sharp, symmetrical peaks.

Step 1: Mobile Phase Optimization

The first and often most effective step is to adjust your mobile phase composition.

  • pH Adjustment: Lowering the pH of the mobile phase to 2.5-3.5 with an acid like formic acid or trifluoroacetic acid (TFA) is critical. At this pH, the majority of the silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte.[1]

  • Buffer Selection: Use a buffer to maintain a consistent pH throughout the analysis. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are recommended.[2]

  • Organic Modifier: Acetonitrile is a common choice, but methanol can sometimes offer different selectivity for polar compounds.

Step 2: Stationary Phase Selection

If mobile phase optimization is insufficient, consider a different stationary phase.

Stationary PhasePrinciple of OperationRecommended For
End-capped C18 Chemically modified to reduce the number of accessible free silanol groups.General purpose, but may still show some tailing with highly basic compounds.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface to shield silanol groups and provide alternative interactions.Improved peak shape for basic compounds and enhanced retention of polar analytes.[3]
Phenyl Phase Provides pi-pi interactions in addition to hydrophobic interactions, which can improve selectivity for aromatic compounds.Alternative selectivity for aromatic analytes like your pyridine derivative.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase and a high organic content mobile phase. Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface.Excellent for retaining and separating very polar compounds that show little or no retention in reversed-phase.[1]

Step 3: Consider Ion-Pairing Reagents (For UV Detection Only)

For methods not coupled to a mass spectrometer, ion-pairing reagents like heptanesulfonic acid can be used. These reagents contain a hydrophobic tail and an ionic head, which interact with the stationary phase and the charged analyte, respectively, to improve retention and peak shape. However, these are not suitable for MS as they are non-volatile and can cause ion suppression.[2]

Experimental Protocol: HPLC Method Development for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
  • Column: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Begin with a broad scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determine via UV scan).

  • Injection Volume: 5 µL.

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve resolution around the peak of interest. If peak tailing persists, switch to a polar-embedded or phenyl column and repeat the process.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Poor Peak Shape (Tailing) step1 Adjust Mobile Phase pH (2.5-3.5 with 0.1% Formic Acid) start->step1 step2 Select Alternative Stationary Phase (Polar-Embedded or HILIC) step1->step2 step3 Optimize Gradient Profile (Shallow gradient around elution time) step2->step3 end Symmetrical Peak step3->end

Caption: A logical workflow for systematically improving chromatographic peak shape.

Section 2: Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.[5][6] However, achieving consistent and robust ionization can be challenging.

FAQ 2: My ESI-MS signal intensity is low and variable. How can I improve it?

Answer: The ESI response is highly dependent on the analyte's ability to form gas-phase ions.[7] For a basic compound like 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine, this is primarily achieved through protonation in solution to form the [M+H]+ ion.[7] Several factors can influence the efficiency of this process:

  • Solution pH: The pH of the solution being infused into the mass spectrometer is critical. For positive ion mode, the pH should be at least two units below the pKa of the most basic nitrogen atom to ensure complete protonation.

  • Solvent Composition: The choice of solvent affects droplet formation and evaporation in the ESI source.[5] Polar protic solvents like methanol and acetonitrile are good choices.

  • Analyte Concentration: High concentrations can lead to ion suppression, where different analytes compete for charge in the ESI droplets.

  • Instrumental Parameters: Source parameters such as capillary voltage, gas flow, and temperature need to be optimized for your specific compound.[8]

Troubleshooting Guide: Enhancing ESI-MS Signal Intensity

Step 1: Optimize Solution Conditions

  • Acidify the Sample: Ensure your sample is dissolved in a solvent containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation. This is often more important than the basicity of the compound itself under acidic conditions.[7]

  • Solvent Choice: A mixture of methanol or acetonitrile with water is a good starting point. The organic solvent aids in desolvation.

Step 2: Methodical Source Parameter Optimization

Perform a systematic optimization of the ESI source parameters. Infuse a standard solution of your compound and vary one parameter at a time while monitoring the signal intensity of the [M+H]+ ion (m/z 162.0774).[9]

ParameterEffect on IonizationStarting Point
Capillary Voltage Drives the electrospray process.3-4 kV
Nebulizer Gas Pressure Assists in droplet formation.Instrument dependent
Drying Gas Flow & Temp Aids in solvent evaporation and desolvation.5-10 L/min, 300-350 °C
Fragmentor/Cone Voltage Can be increased to induce in-source fragmentation for structural confirmation, but an optimal voltage exists for maximizing the parent ion.100-150 V
Data Interpretation: Expected Ions

For 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (C7H7N5, Monoisotopic Mass: 161.0701 Da), you should primarily look for the following ions in positive mode ESI-MS:

Adductm/z (calculated)
[M+H]+ 162.0774
[M+Na]+ 184.0594
[M+K]+ 200.0333
[M+NH4]+ 179.1040

Data sourced from PubChem.[9]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of nitrogen-rich heterocycles by NMR can be complex due to the properties of the nitrogen nuclei and potential tautomerism.

FAQ 3: Why are the signals for some of my protons and carbons broadened or difficult to assign in the NMR spectrum?

Answer: Several factors related to the structure of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can lead to complexities in the NMR spectra:

  • Quadrupolar Broadening: The most abundant nitrogen isotope, 14N (99.6% natural abundance), has a nuclear spin I=1, making it a quadrupolar nucleus.[10] Protons or carbons directly bonded to or near a 14N atom can experience rapid relaxation, leading to signal broadening. This can make signals difficult to resolve, and one-bond C-N or H-N couplings are often not observed.[10]

  • Tautomerism: The 1,2,4-triazole ring can exist in different tautomeric forms. If the exchange between these forms is on the same timescale as the NMR experiment, it can lead to broadened or averaged signals.[11][12]

  • pH and Solvent Effects: The chemical shifts of protons attached to or near the nitrogen atoms (especially the amine protons) are highly sensitive to the solvent and the presence of acidic or basic impurities. Hydrogen bonding with the solvent can also affect chemical shifts.

Troubleshooting Guide: Improving NMR Data Quality

Step 1: Solvent Selection and Sample Preparation

  • Choice of Solvent: Use a deuterated solvent that is a good solvent for your compound. DMSO-d6 is often a good choice for polar compounds and can slow down the exchange of amine protons, allowing them to be observed.

  • Drying: Ensure your sample and the NMR solvent are dry, as water can exchange with the amine protons, causing their signal to broaden or disappear.

Step 2: Advanced NMR Experiments

If 1D spectra are ambiguous, 2D NMR techniques are essential for unambiguous assignment.

  • 1H-1H COSY: To establish proton-proton coupling networks within the pyridine ring.

  • 1H-13C HSQC/HMBC: To correlate protons with their directly attached carbons (HSQC) and with carbons 2-3 bonds away (HMBC).[13] HMBC is particularly useful for identifying quaternary carbons and for correlating protons on one ring with carbons on the other, confirming the connectivity.

  • 1H-15N HMBC: While 15N has a very low natural abundance (0.37%), a 1H-15N HMBC experiment can be invaluable for confirming the positions of nitrogen atoms and for distinguishing between isomers.[14][15] This experiment detects the insensitive 15N nucleus through its coupling to the much more sensitive protons.

NMR Troubleshooting Logic

NMR_Troubleshooting start Ambiguous or Broad NMR Signals check_sample Check Sample Prep (Dry sample & solvent? Correct solvent?) start->check_sample run_2D Acquire 2D NMR Spectra check_sample->run_2D cosy 1H-1H COSY (H-H correlations) run_2D->cosy hsqc_hmbc 1H-13C HSQC/HMBC (H-C correlations) run_2D->hsqc_hmbc n15_hmbc 1H-15N HMBC (Confirm N positions) run_2D->n15_hmbc assign Full Structural Assignment cosy->assign hsqc_hmbc->assign n15_hmbc->assign

Caption: Workflow for resolving ambiguities in NMR spectra.

Section 4: Crystallization and Solid-State Characterization

Obtaining high-quality single crystals for X-ray diffraction can be challenging due to the molecule's polarity and potential for multiple hydrogen bonding interactions.

FAQ 4: I am struggling to crystallize my compound. What strategies can I try?

Answer: The crystallization of polar, aromatic compounds often requires screening a wide range of conditions. The presence of multiple hydrogen bond donors and acceptors in 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can lead to the formation of amorphous material or very small crystals if the crystallization process is too rapid.

Troubleshooting Guide: Crystallization Strategies
  • Solvent Screening: The choice of solvent is paramount. You are looking for a solvent system where your compound has moderate solubility.

    • Single Solvents: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water).

    • Solvent/Anti-solvent Systems: Dissolve your compound in a good solvent and slowly add an anti-solvent in which it is insoluble. Common pairs include Dichloromethane/Hexane, Methanol/Ether, and Water/Acetone.[16]

  • Evaporation Rate: Slow evaporation is key. Cover your vial with a cap that has a small pinhole to slow down the rate of solvent evaporation.

  • Temperature: Cooling crystallization can be effective. Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then to 4 °C.

  • Reaction Crystallization: If purifying by crystallization after synthesis, sometimes the reaction conditions themselves can be modified to promote crystal growth upon cooling.[16]

  • Purity: Ensure your material is of high purity (>95%), as impurities can inhibit crystal growth.

References

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configur
  • HPLC Methods for analysis of 3-Aminopyridine.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. (2022).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Developing HPLC Methods. MilliporeSigma.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Nitrogen NMR. University of Ottawa.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. (2022).
  • Method for pyridine amine derivative.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • 2-(1h-1,2,4-triazol-1-yl)pyridin-3-amine. PubChem.
  • NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal. (2015).
  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. (2023).
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • Video: Electrospray Ionization (ESI) Mass Spectrometry. JoVE. (2024).
  • Method Development HPLC. Interchim.
  • Spherulitic crystallization of 3-nitro-1,2,4-triazol-5-one in water+ N-methyl-2-pyrrolidone.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • 15N NMR coordination shifts in transition metal complexes and organometallics with heterocycles containing nitrogen—Update for 2012–20.
  • 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Scilit.
  • Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. (2005).
  • Electrospray Ioniz
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. (2022).
  • 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PMC. (2006).
  • New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications.
  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. (2010).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Population Therapeutics and Clinical Pharmacology. (2024).
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
  • The structure of 2-(1H-1, 2, 4-Triazol-3-yl) pyridine (Htzp).
  • Heterocyclic Amines. YouTube. (2022).
  • ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[7][17][18]triazole-3-carboxylic acid ethyl ester. ResearchGate.

  • 1H-1,2,4-Triazole. NIST WebBook.
  • 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. Santa Cruz Biotechnology.
  • 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum. ChemicalBook.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. (2021).
  • Amines and Heterocycles. Cengage. (2018).
  • The Formation of Heterocyclic Arom
  • The evaluation of heterocyclic amine form
  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Deriv

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Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Triazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comparative analysis of the in vivo efficacy of prominent triazolopyridine-based kinase inhibitors, a class of molecules that has demonstrated significant therapeutic potential in oncology. While the broader 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine scaffold is of interest, this guide will focus on clinically advanced examples, Entrectinib and Repotrectinib, for which substantial, high-quality in vivo data has been published. We will dissect their performance in preclinical cancer models, explain the rationale behind the experimental designs, and provide actionable protocols for researchers in the field.

Introduction: The Rise of the Triazolopyridine Scaffold in Oncology

The triazolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of several highly successful targeted therapies. Its structural properties allow for potent and selective interaction with the ATP-binding pocket of various kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

This guide focuses on inhibitors of Anaplastic Lymphoma Kinase (ALK), ROS1, and the Tropomyosin Receptor Kinase (TRK) family, which are oncogenic drivers in a range of solid tumors, including non-small cell lung cancer (NSCLC) and neuroblastoma. We will compare two key drugs that utilize a related chemical framework:

  • Entrectinib (RXDX-101): A potent, orally available inhibitor of the TRK family (TRKA, TRKB, TRKC), ROS1, and ALK tyrosine kinases.[1][2] It has demonstrated broad efficacy in tumors harboring activating alterations in these kinases.[3][4]

  • Repotrectinib (TPX-0005): A next-generation, macrocyclic tyrosine kinase inhibitor (TKI) designed to be highly potent against ALK, ROS1, and TRK.[5][6] A key feature of its design is its ability to overcome resistance conferred by solvent-front mutations, a common failure point for earlier-generation TKIs.[5][6]

Mechanism of Action: Targeting Key Oncogenic Drivers

Entrectinib and Repotrectinib are competitive inhibitors that block the kinase domain's ATP binding site, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[1][3][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (ALK / ROS1 / TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Entrectinib / Repotrectinib Inhibitor->RTK Inhibition

Caption: Simplified ALK/ROS1/TRK signaling pathway inhibited by triazolopyridine derivatives.

Comparative In Vivo Efficacy in Xenograft Models

The most direct assessment of a compound's anticancer potential comes from in vivo studies using tumor xenograft models. In these experiments, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. The choice of cell line is critical; for targeted agents like Entrectinib and Repotrectinib, cell lines must harbor the specific genetic alterations (e.g., ALK fusions, NTRK fusions) that the drugs are designed to inhibit.

Table 1: Comparison of In Vivo Efficacy in Preclinical Models

CompoundCancer Model (Cell Line)Genetic DriverMouse StrainDose & ScheduleKey Efficacy ResultReference
Entrectinib Neuroblastoma (SH-SY5Y-TrkB)TrkB OverexpressionXenograft Mice60 mg/kg, BID, OralSignificant tumor growth inhibition vs. control (p<0.0001).[1]
Entrectinib NSCLC (NCI-H2228)EML4-ALK FusionNude Mice60 mg/kg, BID, OralComplete tumor regression in all animals after 10 days.[3]
Entrectinib Colorectal (KM12)TPM3-TRKA FusionN/AN/AAbolishes autophosphorylation of TPM3-TRKA in vitro.[3]
Repotrectinib Ba/F3 XenograftCD74-ROS1 (WT)SCID/Beige Mice15 or 75 mg/kg, BID, OralDose-dependent tumor growth inhibition (TGI).[5]
Repotrectinib Ba/F3 XenograftCD74-ROS1 (G2032R)SCID/Beige Mice15 or 75 mg/kg, BID, OralPotent TGI against solvent-front resistance mutation.[5]
Repotrectinib Neuroblastoma XenograftALK MutationN/AN/AStrong antitumor effects observed.[7]

Expert Insights:

  • Entrectinib demonstrates profound single-agent activity, achieving complete tumor regression in an EML4-ALK positive NSCLC model, a clinically significant driver mutation.[3] Its efficacy in a TrkB-driven neuroblastoma model further validates its pan-target profile.[1]

  • Repotrectinib's key advantage, highlighted in the Ba/F3 model, is its potent activity against the ROS1G2032R solvent-front mutation.[5] This mutation confers resistance to earlier-generation inhibitors like crizotinib. Demonstrating efficacy in this context is a critical preclinical milestone, suggesting Repotrectinib could be a viable second-line therapy for patients who have developed resistance.[6]

Pharmacokinetic & CNS Activity Considerations

Effective in vivo efficacy is underpinned by a favorable pharmacokinetic (PK) profile. Both Entrectinib and Repotrectinib are orally available, which is a major advantage for clinical administration.[1][4]

A particularly important feature for ALK/ROS1/TRK inhibitors is their ability to cross the blood-brain barrier (BBB). Central nervous system (CNS) metastases are a significant clinical challenge in these patient populations.[5] Both Entrectinib and Repotrectinib have been shown to penetrate the CNS, enabling them to target primary or metastatic brain tumors, a crucial differentiator from some first-generation inhibitors.[4][8]

Standard Protocol: Subcutaneous Xenograft Efficacy Study

This section provides a validated, step-by-step protocol for assessing the in vivo efficacy of a novel kinase inhibitor. The trustworthiness of the data generated relies on meticulous execution and adherence to established animal welfare guidelines.

A 1. Cell Line Expansion (e.g., NCI-H2228 with EML4-ALK) C 3. Tumor Implantation (Subcutaneous injection of 5x10^6 cells in Matrigel) A->C B 2. Animal Acclimatization (e.g., Athymic Nude Mice, 1-2 weeks) B->C D 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) C->D E 5. Randomization (When tumors reach ~150-200 mm³) D->E F 6. Treatment Initiation E->F G Group 1: Vehicle Control (e.g., 0.5% Methylcellulose) F->G H Group 2: Test Compound (e.g., 60 mg/kg, PO, BID) F->H I Group 3: Positive Control (e.g., Entrectinib) F->I J 7. Daily Monitoring (Body weight, clinical signs, tumor volume) G->J H->J I->J K 8. Study Endpoint (e.g., Day 21 or tumor volume >2000 mm³) J->K L 9. Data Analysis (TGI%, Statistical Significance, Survival Curves) K->L

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

Detailed Methodology:

  • Cell Culture & Preparation:

    • Rationale: To ensure a healthy, viable, and homogenous population of cancer cells for implantation.

    • Protocol: Culture the selected cancer cell line (e.g., NCI-H2228 for ALK-driven NSCLC) in appropriate media (e.g., RPMI-1640 + 10% FBS) under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 50 million cells/mL. Matrigel is used to support initial tumor formation.

  • Animal Handling & Implantation:

    • Rationale: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of the human tumor graft. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Protocol: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.

  • Tumor Monitoring & Randomization:

    • Rationale: Regular monitoring ensures animal welfare and provides the data for randomization. Randomization is critical to avoid bias and ensure that all treatment groups start with a similar average tumor volume.

    • Protocol: Measure tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. When the average tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Compound Formulation & Administration:

    • Rationale: The formulation must ensure the compound is stable and bioavailable. The route and schedule should mimic the intended clinical use.

    • Protocol: For oral (PO) dosing, a common vehicle is 0.5% methylcellulose with 1% Tween 80 in water.[1] Formulate the compound fresh and administer the calculated dose based on individual animal body weight (e.g., at a volume of 10 mL/kg) twice daily (BID).

  • Efficacy & Tolerability Assessment:

    • Rationale: To simultaneously measure the drug's anti-tumor effect and its toxicity.

    • Protocol: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur). The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Body weight loss is a key indicator of toxicity.

Conclusion and Future Directions

The preclinical in vivo data strongly supports the therapeutic potential of triazolopyridine-based inhibitors like Entrectinib and Repotrectinib. Entrectinib has established itself as a potent pan-Trk/ROS1/ALK inhibitor with impressive activity in genetically defined tumors.[1][2][3] Repotrectinib builds upon this foundation, offering a next-generation solution specifically engineered to combat acquired resistance, a major hurdle in targeted therapy.[5][6][7]

For researchers developing novel derivatives based on the 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine scaffold, the key challenges will be to:

  • Enhance Potency: Achieve low nanomolar inhibition against the target kinases.

  • Optimize Selectivity: Minimize off-target effects to improve the safety profile.

  • Overcome Resistance: Design compounds with activity against known resistance mutations.

  • Improve Drug-like Properties: Ensure good oral bioavailability and CNS penetration.

The experimental frameworks detailed in this guide provide a robust roadmap for the preclinical validation of the next generation of these promising anticancer agents.

References

  • Whittle, S. B., et al. (2015). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. Cancer Research. Available at: [Link]

  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations. Cancer Discovery. Available at: [Link]

  • Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics. Available at: [Link]

  • Cervantes-Madrid, D., et al. (2019). Repotrectinib (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells. Scientific Reports. Available at: [Link]

  • Menichincheri, M., et al. (2018). Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Giles, F. J., et al. (2018). Phase 1 study of entrectinib (RXDX-101), a TRK, ROS1, and ALK inhibitor, in children, adolescents, and young adults with recurrent or refractory solid tumors. Journal of Clinical Oncology. Available at: [Link]

  • Jiang, Q., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nagaraj, S., et al. (2021). An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations. PubMed. Available at: [Link]

Sources

Mechanism of Action and Scaffold Performance Guide: 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary: The Evolution of Hinge-Binding Scaffolds

In Fragment-Based Drug Discovery (FBDD), the selection of a core scaffold dictates the trajectory of lead optimization. While traditional scaffolds like 2-aminopyrimidine and 3-amino-1H-pyrazole have yielded numerous FDA-approved kinase inhibitors, their promiscuity across the kinome often leads to off-target toxicities.

As a Senior Application Scientist, I frequently guide discovery teams toward more sophisticated pharmacophores. 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (TPA) has emerged as a highly versatile, low-molecular-weight building block. By combining the canonical hydrogen-bonding capacity of an aminopyridine with the unique electrostatic profile of a 1,2,4-triazole, TPA offers a superior vector for targeting the kinase hinge region while simultaneously projecting into selectivity pockets[1]. This guide objectively compares the TPA scaffold against traditional alternatives, detailing its mechanism of action (MOA) and the experimental workflows required to validate its performance.

Structural Mechanism of Action (MOA)

The primary MOA of TPA-derived compounds is orthosteric, ATP-competitive kinase inhibition . However, the causality behind its superior selectivity lies in its precise geometric and electrostatic properties:

  • Near-Coplanar Geometry: Crystallographic studies reveal that the non-hydrogen atoms of the pyridine and 1,2,4-triazole rings are almost coplanar (dihedral angle ~5.6°) [2]. This flat aromatic system allows the scaffold to insert deeply into the narrow ATP-binding cleft, maximizing van der Waals interactions with the hydrophobic roof and floor (e.g., the gatekeeper residue and catalytic lysine).

  • Bidentate Hinge Interaction: The 3-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Concurrently, the pyridine nitrogen acts as a hydrogen bond acceptor from the hinge backbone amide [3].

  • Triazole-Directed Selectivity: Unlike phenyl rings, the 1,2,4-triazole at the 2-position provides multiple nitrogen lone pairs. These act as non-canonical hydrogen bond acceptors that can engage in water-mediated hydrogen-bonding networks. Furthermore, the triazole ring directs subsequent synthetic substitutions precisely into the solvent-exposed region or the adjacent DFG-out pocket, enhancing target specificity and improving metabolic stability [4].

Pathway Interruption Visualization

The following diagram illustrates how TPA-derived inhibitors intercept ATP-dependent signaling cascades, preventing downstream substrate activation.

MOA TPA TPA-Derived Inhibitor (Competes for ATP Cleft) Kinase Target Kinase (e.g., EGFR / ALK) TPA->Kinase Blocks Hinge Binding ATP Endogenous ATP (Phosphate Donor) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate (Inactive) Kinase->Substrate Catalyzes Transfer Active Phosphorylated Substrate (Oncogenic Signaling ON) Substrate->Active Pathway Activation

Figure 1: Mechanism of action for TPA-derived inhibitors blocking ATP-dependent kinase signaling.

Quantitative Performance Comparison

To objectively evaluate TPA, we must compare its physicochemical and binding metrics against standard FBDD hinge binders. The data below synthesizes typical fragment performance parameters observed during primary screening.

Pharmacophore Metric2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (TPA)2-Aminopyrimidine3-Amino-1H-pyrazole
Molecular Weight ( g/mol ) 161.1695.1083.09
H-Bond Donors / Acceptors 1 / 41 / 22 / 1
Typical Ligand Efficiency (LE) 0.35 - 0.44 (High)0.30 - 0.380.32 - 0.40
Calculated logP (clogP) 0.850.15-0.20
Metabolic Stability (

)
High (Triazole resists oxidation)ModerateModerate (Susceptible to N-glucuronidation)
Kinase Selectivity Potential Excellent (Vectorial projection)Poor (Highly promiscuous)Moderate

Key Takeaway: While TPA has a slightly higher molecular weight than pyrimidine fragments, its superior Ligand Efficiency (LE) and excellent metabolic stability make it a more robust starting point for minimizing attrition in later-stage in vivo studies.

Experimental Workflows for MOA Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They are designed with built-in controls to definitively prove the orthosteric binding kinetics and structural MOA of TPA-based compounds.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is critical for establishing the


, 

, and

of the TPA fragment. Because fragments bind weakly (typically

M range) and dissociate rapidly, multi-cycle kinetics with rigorous solvent correction is required.

Step-by-Step Methodology:

  • Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute the recombinant kinase domain (e.g., ALK or EGFR) in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Leave the reference flow cell blank.

  • Quenching: Inject 1M Ethanolamine-HCl (pH 8.5) to block unreacted NHS esters on both flow cells.

  • Analyte Preparation: Prepare a 50 mM stock of the TPA fragment in 100% DMSO. Dilute into HBS-EP+ running buffer to create a concentration series (0.5

    
    M to 100 
    
    
    
    M), ensuring a final, constant DMSO concentration of exactly 1.0% across all samples.
  • Self-Validating Control (Critical): Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts. Include a known high-affinity inhibitor (e.g., Staurosporine) as a positive control to verify the structural integrity of the immobilized kinase.

  • Data Acquisition & Fitting: Inject analytes at a high flow rate (50

    
    L/min) to minimize mass transport limitations. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic rate constants.
    
Protocol B: Co-Crystallography for Structural Validation

To confirm the near-coplanar bidentate hinge binding, X-ray crystallography is required.

Step-by-Step Methodology:

  • Protein Purification: Express the kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 20 mM Tris (pH 8.0), 200 mM NaCl, 1 mM TCEP.

  • Apo-Crystal Growth: Grow apo-crystals using the sitting-drop vapor diffusion method at 20°C. A typical reservoir solution contains 20% PEG 3350 and 0.2M Potassium Thiocyanate.

  • Ligand Soaking (Self-Validating): Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 5 mM TPA fragment and 5% DMSO. Causality note: Soaking is preferred over co-crystallization for fragments to prevent the low-affinity ligand from disrupting initial lattice formation.

  • Cryoprotection & Data Collection: Briefly transfer the soaked crystal into a cryoprotectant (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at 100K using a synchrotron light source.

  • Refinement: Solve the structure via molecular replacement. The electron density map (

    
    ) will definitively show the orientation of the triazole ring relative to the selectivity pocket.
    

References

[1] Xing, L., Klug-Mcleod, J., Rai, B., & Lunney, E. A. (2015). Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. Bioorganic & Medicinal Chemistry, 23(19), 6520-6527. URL: [Link] Dolzhenko, A. V., Tan, G. K., Koh, L. L., & Chui, W. K. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1886. URL: [Link]

[3] Mohedas, A. H., Xing, X., Armstrong, K. A., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. URL: [Link]

[4] Sreerama, R. K., et al. (2023). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances, 13, 30855-30880. URL: [Link]

Technical Comparison: Synthetic Architectures for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The scaffold 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., ASK1 inhibitors) and immunomodulators. The steric and electronic properties of the ortho-amino group, combined with the nitrogen-rich triazole ring, create a unique chelating and hydrogen-bonding motif essential for active site binding.

However, synthesizing this moiety presents a classic chemoselectivity paradox:

  • Regioselectivity: The 1,2,4-triazole amphiphile can couple at the N1, N2, or N4 positions.

  • Electronic Deactivation: The target 3-amino group is electron-donating, deactivating the pyridine ring toward the necessary Nucleophilic Aromatic Substitution (

    
    ) at the 2-position.
    

This guide objectively compares three synthetic architectures to overcome these barriers, recommending the Nitro-Activation Route (Method B) as the industrial gold standard for scalability and purity.

Decision Matrix: Route Selection

The following decision tree illustrates the logic for selecting a synthetic pathway based on scale, available equipment, and cost constraints.

RouteSelection Start Start: Substrate Availability Scale Scale & Purity Req? Start->Scale Direct Method A: Direct Substitution (2-F-3-NH2-Pyridine) Scale->Direct < 100mg (Quick Screen) Nitro Method B: Nitro-Activation (2-Cl-3-NO2-Pyridine) Scale->Nitro > 10g (Process/Scale-up) Cat Method C: Cu-Catalysis (Ullmann Coupling) Scale->Cat Complex Scaffolds ResultA Poor Atom Economy Direct->ResultA Low Yield / Mix ResultB Industry Standard Nitro->ResultB High Yield / N1-Selective ResultC Specialty Application Cat->ResultC High Cost / High Precision

Figure 1: Strategic selection of synthetic routes based on project phase and material constraints.

Comparative Analysis of Synthetic Routes

Method A: Direct Nucleophilic Substitution ( )

Substrates: 2-Fluoro-3-aminopyridine + 1,2,4-Triazole

  • Mechanism: Direct displacement of the fluorine atom by the triazole anion.

  • The Flaw: The 3-amino group is a strong electron donor (+M effect). This increases electron density in the pyridine ring, significantly raising the activation energy required for the nucleophile (triazole) to attack the 2-position.

  • Outcome: Requires extreme forcing conditions (high heat, microwave), leading to tar formation and poor yields (<30%).

Method B: The Nitro-Activation Strategy (Recommended)

Substrates: 2-Chloro-3-nitropyridine + 1,2,4-Triazole


 Reduction
  • Mechanism: The 3-nitro group is a strong electron-withdrawing group (-M, -I). It activates the pyridine ring, making the 2-chlorine highly susceptible to displacement.

  • Regioselectivity: The steric bulk of the nitro group, combined with thermodynamic control (using carbonate bases), heavily favors the formation of the N1-isomer over the N4-isomer.

  • Step 2: The nitro group is subsequently reduced to the amine using Fe/AcOH or catalytic hydrogenation (

    
    /Pd-C).
    
Method C: Copper-Catalyzed Coupling (Ullmann-Type)

Substrates: 2-Bromo-3-aminopyridine + 1,2,4-Triazole + CuI/Ligand

  • Mechanism: Oxidative addition of Copper(I) into the C-Br bond, followed by ligand exchange with triazole and reductive elimination.

  • Advantage: Bypasses the electronic deactivation of the amine.

  • Disadvantage: Heavy metal contamination (requires scavenging), high cost of ligands (e.g., DMEDA), and sensitivity to moisture.

Summary Data Table
MetricMethod A (Direct)Method B (Nitro-Activation)Method C (Cu-Catalysis)
Overall Yield 15 - 30%75 - 85% (over 2 steps)60 - 75%
Regioselectivity Poor (N1/N4 mix)Excellent (>20:1 N1:N4) Good (Ligand dependent)
Reagent Cost High (Fluoro-pyridine)Low (Chloro-nitro + Iron)High (Catalyst/Ligand)
Purification Difficult (Chromatography)Easy (Precipitation/Crystallization)Moderate (Metal scavenging)
Scalability < 1g> 1kg < 100g

Detailed Experimental Protocol: Method B (Nitro-Activation)

This protocol is validated for the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine via the nitro intermediate.

Phase 1: Coupling

Objective: Synthesis of 3-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine.

  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and 1,2,4-triazole (1.2 eq).

  • Solvent: Add Acetonitrile (ACN) or DMF (5-10 volumes). Note: ACN is preferred for easier workup.

  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq).
    
  • Reaction: Heat to 60-80°C under

    
     atmosphere. Monitor by LCMS.[1]
    
    • Checkpoint: Reaction is typically complete in 4-6 hours.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield Target: >85%.[1][2][3]

Phase 2: Nitro Reduction

Objective: Reduction to 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.

  • Setup: Suspend the nitro intermediate (from Phase 1) in Ethanol/Water (3:1).

  • Reagent: Add Iron Powder (4.0 eq) and Ammonium Chloride (2.0 eq).

    • Alternative:

      
       (1 atm) with 10% Pd/C if autoclave available.
      
  • Reaction: Heat to reflux (80°C) for 2-4 hours. The yellow suspension will turn dark/black (iron oxide formation).

  • Workup: Filter hot through a Celite pad to remove iron residues. Rinse with hot ethanol.

  • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary.

    • Final Appearance: Off-white to pale yellow solid.

Mechanistic Visualization

The following diagram details the reaction pathway for Method B, highlighting the regioselectivity decision point.

Mechanism cluster_regio Regioselectivity Control Start 2-Chloro-3-nitropyridine Complex Meisenheimer Complex (Transition State) Start->Complex + Triazole / K2CO3 Triazole 1,2,4-Triazole anion Triazole->Complex Intermed 3-Nitro-2-(triazol-1-yl)pyridine (N1 Isomer) Complex->Intermed - Cl (Fast) N2_Iso N2/N4 Isomers (Sterically Disfavored) Complex->N2_Iso Minor Path Product TARGET: 2-(Triazol-1-yl)pyridin-3-amine Intermed->Product Reduction (Fe/AcOH)

Figure 2: Mechanistic pathway of the Nitro-Activation route. The electron-withdrawing nitro group stabilizes the Meisenheimer complex, facilitating the displacement of chloride.

References

  • Gilead Sciences, Inc. (2011). Preparation of ASK1 Inhibitors. Patent WO2011008709. (Describes the use of nitro-pyridine intermediates for triazole coupling).

  • Li, Z., et al. (2022).[4] Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement.[4] Organic Letters, 24(15), 2989-2992. (Discusses regioselectivity in pyridine-triazole couplings).

  • Yin, P., et al. (2009).[5] Synthesis of 1H-1,2,4-triazoles. Organic Letters, 11(23), 5482-5485. (General methodology for triazole synthesis and coupling).

  • Ueda, S., & Nagasawa, H. (2009).[4][5] Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Journal of the American Chemical Society, 131(42), 15080-15081. (Alternative catalytic route).

Sources

A Comparative Guide to Validating the Target Engagement of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the target engagement of the novel small molecule, 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. While the specific molecular target of this compound is not extensively documented in public literature, its scaffold shares features with known kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will hypothesize that its primary target is a protein kinase, hereafter referred to as "Kinase X". This guide will compare and contrast several state-of-the-art methodologies to confirm direct binding and functional modulation of Kinase X, both in vitro and in a cellular context.

The core principle of robust target engagement validation is the use of orthogonal methods that measure the drug-target interaction from different biophysical and biological perspectives. This multi-pronged approach provides a self-validating system, significantly increasing confidence that the observed biological effects of the compound are indeed due to its interaction with the intended target.

Biophysical Methods: Confirming Direct Target Binding

The first step in validating target engagement is to demonstrate a direct, physical interaction between the compound and its purified target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold standards for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p1 Purify Kinase X (Ligand) s1 Immobilize Kinase X on Sensor Chip p1->s1 p2 Prepare Compound (Analyte) s2 Inject Compound over Surface (Association) p2->s2 s1->s2 Next Concentration s3 Flow Buffer over Surface (Dissociation) s2->s3 Next Concentration s4 Regenerate Surface s3->s4 Next Concentration a1 Generate Sensorgram (Response vs. Time) s3->a1 s4->s2 Next Concentration a2 Fit Data to Binding Model a1->a2 a3 Determine kon, koff, KD a2->a3

Caption: Workflow for SPR-based analysis of compound-target interaction.

  • Protein Immobilization:

    • Purified, recombinant Kinase X is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry. The goal is to achieve an immobilization level that will yield a theoretical maximum analyte response (Rmax) of approximately 50-100 response units (RU) to minimize mass transport effects. A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation:

    • A stock solution of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is prepared in 100% DMSO. A serial dilution series is then prepared in the running buffer (e.g., HBS-EP+ with 1-5% DMSO) to cover a concentration range from 10-fold below to 10-fold above the expected K_D.

  • Binding Measurement:

    • The compound dilutions are injected over the Kinase X and reference flow cells at a constant flow rate (e.g., 30 µL/min). The association phase is monitored for a sufficient time to approach steady-state binding.

    • This is followed by an injection of running buffer alone to monitor the dissociation phase.

  • Regeneration:

    • If the compound does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) is injected to remove all bound analyte before the next injection cycle.

  • Data Analysis:

    • The reference-subtracted sensorgrams are globally fitted to a 1:1 binding model to determine the kinetic parameters k_on, k_off, and the K_D.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can directly determine all thermodynamic parameters of binding (ΔH, ΔS, and K_D) in a single experiment, providing a complete thermodynamic profile of the interaction.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Prepare Kinase X in Buffer (Cell) i1 Load Kinase X into Sample Cell p1->i1 p2 Prepare Compound in Identical Buffer (Syringe) i2 Titrate Compound into Sample Cell p2->i2 i1->i2 i3 Measure Heat Change per Injection i2->i3 a1 Plot Heat Change vs. Molar Ratio i3->a1 a2 Fit Data to Binding Isotherm a1->a2 a3 Determine KD, ΔH, ΔS, n a2->a3

Caption: Workflow for ITC-based analysis of compound-target thermodynamics.

  • Sample Preparation:

    • Purified Kinase X is extensively dialyzed against the final experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • The compound is dissolved in the exact same buffer from the final dialysis step to minimize heats of dilution. This is a critical step for data quality.

    • Typical concentrations are 10-50 µM Kinase X in the sample cell and a 10-20 fold higher concentration of the compound in the syringe.

  • ITC Experiment:

    • The Kinase X solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the titration syringe.

    • The system is allowed to equilibrate to the desired temperature (e.g., 25°C).

    • A series of small, precisely controlled injections (e.g., 2 µL each) of the compound are made into the sample cell.

    • The heat released or absorbed after each injection is measured until the binding sites on the protein are saturated.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to determine the heat change per injection.

    • These values are plotted against the molar ratio of compound to protein.

    • The resulting binding isotherm is fitted to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from these values.

Comparison of Biophysical Methods
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change on a sensor surfaceHeat change in solution
Primary Output k_on, k_off, K_DK_D, ΔH, ΔS, Stoichiometry (n)
Label-Free YesYes
Immobilization Requires protein immobilizationNo, interaction is in solution
Throughput Medium to HighLow to Medium
Sample Consumption Low (µg of protein)High (mg of protein)
Key Advantage Provides kinetic information (on/off rates)Provides full thermodynamic profile
Key Limitation Immobilization can affect protein activityRequires large amounts of pure protein

Cellular Methods: Confirming Target Engagement in an Intact System

While biophysical methods confirm direct binding, they do not prove that the compound engages its target in the complex environment of a living cell. Cellular target engagement assays are therefore essential to bridge the gap between in vitro affinity and cellular activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. This change in thermal stability can be measured in intact cells or cell lysates, providing direct evidence of target engagement in a physiological context.

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Heat Challenge & Lysis cluster_analysis Detection & Analysis p1 Culture Cells p2 Treat cells with Compound or Vehicle (DMSO) p1->p2 h1 Aliquot cells and heat at different temperatures p2->h1 h2 Lyse cells (e.g., Freeze-thaw) h1->h2 h3 Separate soluble vs. aggregated proteins (Centrifugation) h2->h3 a1 Collect Supernatant (Soluble Fraction) h3->a1 a2 Quantify soluble Kinase X (e.g., Western Blot) a1->a2 a3 Plot % Soluble Protein vs. Temperature a2->a3 a4 Compare curves to determine thermal shift (ΔTm) a3->a4

Caption: Workflow for CETSA to determine compound-induced thermal stabilization.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency.

    • Treat the cells with a high concentration of the compound (e.g., 10-50 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific antibody.

    • Plot the band intensity (normalized to the unheated control) against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that reversibly binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_prep Assay Setup cluster_measurement BRET Measurement cluster_analysis Data Analysis p1 Transfect cells with Kinase X-NanoLuc® construct p2 Add fluorescent tracer & test compound dilutions p1->p2 m1 Incubate at 37°C p2->m1 m2 Add NanoLuc® substrate m1->m2 m3 Measure luminescence at Donor (460nm) and Acceptor (610nm) wavelengths m2->m3 a1 Calculate BRET Ratio (Acceptor/Donor) m3->a1 a2 Plot BRET Ratio vs. Compound Concentration a1->a2 a3 Fit data to determine cellular IC50 a2->a3

Caption: Workflow for the NanoBRET™ target engagement assay.

  • Cell Preparation:

    • Cells (e.g., HEK293) are transiently transfected with a plasmid encoding for Kinase X fused to NanoLuc® luciferase.

    • After 24 hours, the transfected cells are harvested and seeded into a 96-well assay plate.

  • Compound and Tracer Addition:

    • A fluorescently-labeled tracer, known to bind to the kinase active site, is added to the cells at a pre-determined optimal concentration.

    • A serial dilution of the test compound, 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine, is then added to the wells.

  • BRET Measurement:

    • The plate is incubated to allow the binding to reach equilibrium.

    • The NanoLuc® substrate is added, and the plate is immediately read on a luminometer capable of measuring two distinct emission wavelengths: one for the NanoLuc® donor (~460 nm) and one for the tracer acceptor (~610 nm).

  • Data Analysis:

    • The BRET ratio (acceptor emission / donor emission) is calculated for each well.

    • The data are plotted as BRET ratio versus compound concentration and fitted to a dose-response curve to determine the IC50 value, which reflects the compound's potency in displacing the tracer in living cells.

Comparison of Cellular Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Primary Output Thermal shift (ΔTm), Isothermal dose-responseCellular IC50
Target Modification NoRequires expression of a NanoLuc® fusion protein
Compound Labeling NoNo (but requires a fluorescent tracer)
Throughput Low (WB) to High (HTRF/Alpha)High
Key Advantage Measures engagement with endogenous proteinQuantitative, high-throughput, real-time capable
Key Limitation Indirect readout, some targets may not stabilizeRequires genetic modification of cells

Functional Assays: Linking Target Engagement to Cellular Activity

The final and most critical validation step is to demonstrate that binding to Kinase X leads to a functional consequence, namely, the inhibition of its catalytic activity within the cell.

Phospho-Substrate Western Blot

A straightforward method to assess kinase inhibition is to measure the phosphorylation status of a known downstream substrate of Kinase X. A successful engagement of Kinase X by the inhibitor should lead to a dose-dependent decrease in the phosphorylation of its substrate.

  • Cell Treatment:

    • Culture cells known to have an active Kinase X signaling pathway.

    • Treat cells with a serial dilution of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine for a defined time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate (e.g., anti-pSubstrate).

    • Strip and re-probe the membrane with an antibody for the total amount of the substrate (anti-Total Substrate) and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Calculate the ratio of pSubstrate to Total Substrate for each compound concentration.

    • Plot this ratio against the compound concentration to determine the IC50 for functional inhibition.

Conclusion: An Integrated Approach to Target Validation

Validating the target engagement of a novel compound like 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine requires a multi-faceted and orthogonal approach. No single method is sufficient. By integrating biophysical techniques (SPR, ITC) to confirm direct binding, cellular assays (CETSA, NanoBRET™) to verify engagement in an intact cell, and functional assays to link binding to a downstream effect, researchers can build a robust and compelling data package. This rigorous, self-validating system is fundamental to establishing the mechanism of action and advancing a compound with confidence in drug discovery programs.

References

  • GE Healthcare. (n.d.). Biacore™ T200. Retrieved from [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Vasta, J. D., Robers, M. B., Machleidt, T., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

Comprehensive Cross-Reactivity Profiling Guide for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: Methodological Comparisons & Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD)

Executive Summary

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are utilized to probe biological targets. The compound 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (MW: 161.16, Formula: C7H7N5) represents a highly versatile, dual-pharmacophore building block. It combines a 3-aminopyridine motif—a privileged kinase hinge-binding scaffold—with a 1,2,4-triazole ring, a known metal-binding pharmacophore (MBP)[1][2].

While this dual nature makes it an excellent starting point for hit-to-lead campaigns, it introduces profound cross-reactivity liabilities. Specifically, the scaffold is prone to promiscuous kinase binding and Cytochrome P450 (CYP450) heme coordination[3]. This guide provides an objective comparison of biophysical profiling platforms and outlines self-validating experimental workflows to accurately map the cross-reactivity profile of this fragment.

Mechanistic Basis for Cross-Reactivity

To design an effective profiling strategy, we must first understand the causality behind the fragment's off-target interactions:

  • Kinase Hinge Binding (Aminopyridine): The 3-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge backbone (e.g., the amide NH of a methionine or cysteine), while the adjacent exocyclic amino group donates a hydrogen bond to a backbone carbonyl[4]. This structural mimicry of the adenine ring of ATP leads to broad kinome cross-reactivity.

  • CYP450 Heme Coordination (1,2,4-Triazole): The unsubstituted nitrogen atoms (N2 or N4) of the 1,2,4-triazole ring possess lone pairs that can directly coordinate to the ferric (Fe³⁺) iron of the CYP450 heme porphyrin ring[3][5]. This interaction displaces the axial water molecule, trapping the enzyme in a catalytically inert, low-spin state (Type II inhibition).

G Scaffold 2-(1H-1,2,4-triazol-1-yl) pyridin-3-amine Mech1 Bidentate H-Bonding (Aminopyridine) Scaffold->Mech1 Mech2 Metal Coordination (Triazole N4 lone pair) Scaffold->Mech2 Kinase Kinase Hinge Region (ATP Pocket) CYP Cytochrome P450 (Heme Iron) Mech1->Kinase Mech2->CYP

Figure 1: Divergent cross-reactivity mechanisms of the aminopyridine-triazole scaffold.

Comparison of Fragment Profiling Platforms

Because fragments like 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically exhibit low binding affinities (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 in the high micromolar to millimolar range), standard High-Throughput Screening (HTS) biochemical assays often yield false negatives[6]. Biophysical methods are required to accurately quantify cross-reactivity.
Table 1: Comparative Analysis of Fragment Profiling Platforms
Profiling PlatformSensitivity (

Limit)
Protein ConsumptionThroughputFalse Positive RatePrimary Utility for this Scaffold
Surface Plasmon Resonance (SPR) ~5 mMLow (1-5 µ g/lane )Medium (384-well)Moderate (Aggregation)Kinome-wide affinity ranking & kinetics[6].
Ligand-Observed NMR (e.g., STD, WaterLOGSY) ~10 mMHigh (mg scale)Low-MediumLowDetecting weak, transient binding in solution[7].
Thermal Shift Assay (TSA/DSF) ~100 µMMediumHigh (HTS compatible)High (Buffer effects)Rapid, inexpensive primary off-target screening[6].
Spectral Binding Assay (UV-Vis) ~1 mMMediumMediumLowSpecific validation of CYP450 heme coordination[3].

Scientist's Insight: For this specific scaffold, SPR is the optimal platform for kinome profiling due to its low protein consumption and ability to resolve transient kinetics. Conversely, the Spectral Binding Assay is strictly required for CYP450 profiling, as it provides direct mechanistic proof of heme coordination that SPR cannot differentiate from allosteric binding.

Core Experimental Workflows

The following protocols are designed as self-validating systems. They include critical control steps to ensure data integrity when profiling the 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine fragment.

Protocol 1: Kinome-Wide Cross-Reactivity via Surface Plasmon Resonance (SPR)

Rationale: Fragments require high screening concentrations, necessitating high DMSO tolerance. SPR allows for rigorous solvent correction to prevent bulk refractive index artifacts.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize a panel of representative off-target kinases (e.g., CDK2, p38α, EGFR) via amine coupling to a high density (2000–3000 Response Units, RU) to maximize the theoretical maximum response (

    
    ) for a 161 Da fragment.
    
  • Analyte Preparation: Prepare a 100 mM stock of the fragment in 100% DMSO. Dilute into SPR running buffer (e.g., PBS-P+) to create a concentration series (10 µM to 1 mM), maintaining a strict final DMSO concentration of 5.0%.

  • Solvent Correction (Critical Step): Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in buffer). Inject this series to construct a calibration plot, correcting for bulk refractive index mismatches between the running buffer and the samples.

  • Injection & Binding: Inject the fragment series over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Apply double referencing (subtracting the reference channel and buffer blank injections). Fit the steady-state binding levels (

    
    ) against concentration using a 1:1 Langmuir binding model to determine the 
    
    
    
    .

SPR Step1 1. Target Immobilization (Amine Coupling to CM5) Step2 2. DMSO Calibration (Bulk Shift Correction) Step1->Step2 Step3 3. Fragment Injection (10 µM - 1 mM Series) Step2->Step3 Step4 4. Double Referencing (Blank & Reference Subtraction) Step3->Step4 Step5 5. Steady-State Fitting (Calculate Kd) Step4->Step5

Figure 2: SPR workflow for fragment cross-reactivity profiling with mandatory solvent correction.

Protocol 2: CYP450 Type II Spectral Binding Assay

Rationale: To confirm whether the 1,2,4-triazole ring is coordinating the heme iron, we measure the optical shift of the CYP450 Soret band. A shift from ~410 nm to ~434 nm is the definitive hallmark of a Type II low-spin complex[3][5].

  • Enzyme Preparation: Dilute recombinant human CYP3A4 and CYP2C9 to a final concentration of 2 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record the baseline UV-Vis absorption difference spectrum from 350 nm to 500 nm to ensure a flat baseline.

  • Titration: Titrate 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (from a 100 mM DMSO stock) into the sample cuvette to achieve final concentrations ranging from 10 µM to 2 mM. Self-Validation: Add an exactly equal volume of neat DMSO to the reference cuvette to cancel out solvent-induced spectral perturbations.

  • Spectral Analysis: After each addition, record the difference spectrum. Look for the emergence of a peak at ~430 nm and a trough at ~410 nm.

  • Data Fitting: Plot the peak-to-trough absorbance difference (

    
    ) against the fragment concentration. Fit the data to the Michaelis-Menten equation to calculate the spectral dissociation constant (
    
    
    
    ).

Data Interpretation & Hit-to-Lead Causality

The data generated from these profiling platforms directly dictates the chemical optimization trajectory:

  • If High CYP450 Cross-Reactivity is Observed: The

    
     data from Protocol 2 indicates active heme coordination. To abrogate this liability, medicinal chemists must introduce steric bulk (e.g., a methyl or ethyl group) at the C3 or C5 position of the 1,2,4-triazole ring. This steric hindrance prevents the N4 lone pair from closely approaching the deeply buried heme iron, effectively eliminating CYP inhibition without necessarily destroying the primary target affinity.
    
  • If Broad Kinome Cross-Reactivity is Observed: The SPR data from Protocol 1 will reveal promiscuous hinge binding. Optimization should focus on extending the scaffold out of the highly conserved ATP hinge region into less conserved areas, such as the DFG-out allosteric pocket or the ribose-binding pocket, to drive selectivity[2][8].

By systematically applying these biophysical and spectral techniques, researchers can confidently map the promiscuity of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine and rationally engineer it into a highly selective therapeutic lead.

References

  • Conner, K. P., et al. "1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes." National Institutes of Health (NIH). Available at:[Link]

  • Oebbeke, M., et al. "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." ResearchGate. Available at: [Link]

  • Harner, M. J., et al. "Fragment-Based Drug Discovery Using NMR Spectroscopy." National Institutes of Health (NIH). Available at:[Link]

  • "Biophysical and computational fragment-based approaches to targeting protein–protein interactions: applications in structure-guided drug discovery." Cambridge University Press. Available at:[Link]

  • "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." ACS Publications. Available at:[Link]

Sources

Safety Operating Guide

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: Operational Disposal Procedures for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Part 1: Executive Summary & Core Directive

Immediate Action Required: Treat 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a Category 3 Acute Toxin and a High-Concern Nitrogenous Waste .

Unlike standard organic waste, this compound contains two distinct nitrogen-rich heterocycles (pyridine and triazole). Improper disposal or mixing with incompatible streams (specifically strong oxidizers or hypochlorites) can result in the generation of toxic chloramines or uncontrolled exothermic reactions.

The Golden Rule of Disposal for this Compound:

"Segregate as Base-Compatible. Incinerate for Destruction. Never Oxidize."

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its latent energy and reactivity. This compound is not just "organic waste"; it is a functionalized lewis base.

Technical Safety Data
ParameterSpecificationOperational Implication
Chemical Structure Pyridine ring fused with amine + 1,2,4-triazoleHigh Nitrogen content (approx. 43% by mass). Combustion will generate significant NOx.
Acidity/Basicity Lewis Base (Amine + Pyridine Nitrogen)DO NOT mix with concentrated acids (exothermic salt formation).
Redox Potential Reducing Agent (Amine moiety)DO NOT mix with strong oxidizers (Peroxides, Nitric Acid) or Bleach.
Toxicity Class Assumed Acute Tox.[1] Cat 3 (Oral/Dermal)Handle as a potential neurotoxin (aminopyridine structural analog).
Physical State Solid (Crystalline Powder)Dust explosion hazard if finely divided.[2]
The "Why" Behind the Protocol (Expert Insight)
  • Neurotoxicity Risks: Aminopyridines are known potassium channel blockers. While the triazole substitution alters the pharmacophore, you must assume the "worst-case" structure-activity relationship (SAR) and treat this as a neurotoxic hazard until proven otherwise.

  • The Bleach Hazard: A common lab error is deactivating amines with bleach (sodium hypochlorite). Reacting this compound with bleach will form chloramines , which are volatile, toxic, and potential carcinogens. Never use bleach to clean spills of this substance.

Part 3: Pre-Disposal Stabilization & Segregation

Before this waste leaves your bench, it must be stabilized. The following logic gate ensures incompatibility accidents are engineered out of the process.

Segregation Logic Diagram

SegregationLogic Start Waste Generation: 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste ActionSolid Double Bag (LDPE) Label: 'Toxic Solid - Basic' SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated ActionHalo Stream C: Halogenated Waste Label: 'Toxic - Contains Amines' Halogenated->ActionHalo ActionNonHalo Stream A: Organic Combustible Label: 'Toxic - Contains Amines' NonHalogenated->ActionNonHalo Warning CRITICAL: NO ACIDS OR OXIDIZERS ActionSolid->Warning ActionHalo->Warning ActionNonHalo->Warning

Figure 1: Decision logic for segregating aminopyridine derivatives. Note the critical exclusion of acids and oxidizers.

Part 4: Step-by-Step Disposal Workflow

This protocol is a self-validating system. Each step requires a check to ensure the safety of downstream personnel.[3][4]

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for potent compounds.

  • Liquids: Use standard solvent safety cans or amber glass bottles with pressure-relief caps (if available).

  • Validation: Ensure the container is compatible with amines (no aluminum containers, as wet amines can corrode aluminum).

Step 2: Labeling & Waste Coding

Do not use generic "Organic Waste" tags. The label must explicitly state:

  • Chemical Name: 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

  • Hazards: Toxic, Irritant.[5]

  • pH Status: Basic/Alkaline.

  • RCRA Considerations: While not explicitly P-listed (unless pure 4-aminopyridine), treat as Characteristic Hazardous Waste .

    • Likely Codes: D001 (Ignitable, if in solvent).

Step 3: The Hand-Off (Chain of Custody)
  • Seal: Cap tightly. Parafilm is recommended for solids to prevent dusting.

  • Secondary Containment: Place the primary container into a secondary bin or clear plastic bag during transport to the central accumulation area.

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (Rotary Kiln) equipped with scrubbers for NOx control.

    • Why? Biological treatment (sewage) is ineffective due to the stability of the triazole ring. Open burning is prohibited due to toxic fume generation.

Part 5: Emergency Contingencies

Spill Cleanup Protocol
  • Evacuate & PPE: Isolate the area. Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust hazard).

  • Containment: Do not dry sweep (generates dust).[6][7]

    • Solids: Cover with wet paper towels (water or PEG-400) to dampen, then scoop.

    • Liquids: Absorb with vermiculite or sand.

  • Decontamination: Wash the surface with a mild surfactant (soap/water).

    • CRITICAL: DO NOT USE BLEACH.

  • Disposal of Cleanup Materials: All rags and absorbents must be disposed of as hazardous solid waste (see Step 1).

Exposure Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Aminopyridines can absorb transdermally.

  • Eye Contact: Flush for 15 minutes.

  • Ingestion: Seek immediate medical attention.[4][5][6][8] Do not induce vomiting due to seizure risk.

References

  • PubChem. Compound Summary: Aminopyridines and Triazole Derivatives. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Available at: [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals: 1,2,4-Triazole Safety Profile. Available at: [Link]

Sources

Personal protective equipment for handling 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of protective gear, but as a system of engineered risk mitigation grounded in chemical causality. Handling 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine requires rigorous, self-validating safety protocols due to the synergistic hazards presented by its two structural moieties: the aminopyridine ring and the 1,2,4-triazole ring.

This guide provides drug development professionals and bench scientists with the authoritative, step-by-step operational and disposal plans required to handle this compound safely.

Hazard Causality: Understanding the Risk Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic toxicity of the molecule's components:

  • Aminopyridine Moiety (Acute Systemic Toxicity): Aminopyridines are highly lipophilic and notorious for rapid dermal absorption, allowing them to easily bypass the stratum corneum barrier[1]. Systemically, they act as potassium channel blockers. Significant exposure can lead to severe central nervous system (CNS) overstimulation, dizziness, respiratory distress, and convulsions[1].

  • 1,2,4-Triazole Moiety (Chronic Teratogenicity): Triazole derivatives are widely classified as reproductive toxins (Repr. 1B). Exposure carries the risk of damaging fertility and poses severe developmental risks to the unborn child[2][3].

Because this compound presents both acute systemic toxicity and chronic teratogenic risks, open-benchtop handling is strictly prohibited.

Table 1: Hazard Classification & Toxicity Metrics
Component MoietyPrimary HazardQuantitative MetricTarget Organ / System
Aminopyridine Acute Toxicity (Oral/Dermal)Oral LD50 (rat): ~11-200 mg/kg[1]Central Nervous System (CNS)
1,2,4-Triazole Reproductive ToxicityOral LD50 (rat): 1,750 mg/kg[3]Reproductive System (Repr. 1B)
Aminopyridine Aquatic ToxicityEC50 (Daphnia): 35 mg/l (48h)Aquatic Ecosystems

PPE Specification & Resistance Matrix

PPE is your last line of defense. The following matrix outlines the exact specifications required, driven by the chemical properties of the compound.

Table 2: Quantitative PPE Specifications
PPE CategoryMaterial SpecificationBreakthrough Time (EN 374)Causality / Justification
Primary Gloves Nitrile (Min. 0.11 mm thickness)> 480 min (Dry Powder)Prevents dermal transfer of solid particulates. Aminopyridines are rapidly absorbed through bare skin[1].
Secondary Gloves Butyl Rubber (Min. 0.30 mm)> 480 min (Solvents)Critical: Required if dissolving the compound in polar aprotic solvents (e.g., DMSO, DMF). Nitrile degrades rapidly in DMSO, which would carry the toxic compound directly into the bloodstream.
Respiratory N95, P100, or FFP3 Particulate Filter99.97% Filtration EfficiencyMitigates the inhalation risk of aerosolized powders, which cause rapid CNS intoxication and respiratory tract irritation[1][4].
Eye Protection Splash-proof Safety GogglesN/APrevents severe ocular irritation, corneal damage, and mucosal absorption[1][5].
Body Protection Tyvek® Lab Coat or Disposable GownN/APrevents the accumulation of highly toxic, teratogenic dust on reusable cotton lab coats[1].

Operational Workflow & Methodologies

G N1 1. Hazard Profiling (CNS Toxicity & Teratogenicity) N2 2. Engineering Controls (Fume Hood Face Velocity >0.5 m/s) N1->N2 N3 3. PPE Donning (Double Nitrile + N95/P100) N2->N3 N4 4. Closed-System Transfer (Anti-static tools) N3->N4 N5 5. Decontamination (Alkaline Wash / 10% Bleach) N4->N5 N6 6. Hazardous Disposal (Incineration Protocol) N5->N6

Operational workflow for handling highly potent aminopyridine-triazole derivatives.

Standard Operating Procedure (SOP): Safe Weighing and Transfer

This protocol utilizes a self-validating approach to ensure safety systems are actively functioning before chemical exposure occurs.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Turn on the Class II Biosafety Cabinet (BSC) or chemical fume hood. Verify an inward face velocity of at least 0.5 m/s.

    • Self-Validation Step: Tape a small strip of tissue to the bottom of the sash; it must pull steadily inward before you uncap the chemical.

  • Static Mitigation: Wipe down the analytical balance and spatulas with a damp, lint-free wipe or use an anti-static gun. Aminopyridine powders can hold static charges, causing them to aerosolize and bypass primary containment.

Phase 2: PPE Donning Sequence

  • Inspect primary nitrile gloves for micro-tears by inflating them slightly. Don the first pair.

  • Put on the disposable Tyvek lab coat, ensuring the cuffs tightly cover the wrists of the primary gloves.

  • Don the N95/P100 respirator. Perform a positive/negative pressure seal check.

    • Self-Validation Step: Inhale sharply; the mask should collapse slightly against your face, confirming a hermetic seal.

  • Don safety goggles and the secondary pair of gloves (butyl rubber if handling solvents, or a second pair of extended-cuff nitrile for dry powder).

Phase 3: Execution & Transfer

  • Open the chemical container only inside the certified fume hood[1].

  • Use a dedicated, disposable anti-static spatula to transfer the 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine into a pre-tared vial.

  • If preparing a stock solution for assays, add the solvent directly to the vial before removing it from the hood. Cap tightly and vortex.

Phase 4: Doffing & Decontamination

  • In-Hood Decontamination: Wipe down the exterior of the sealed vial and the balance with a 10% bleach solution (which helps oxidize the amine) followed by soapy water.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap residual powder. Dispose of them immediately in a designated hazardous waste bin.

  • Remove goggles and respirator only after stepping away from the hood. Wash hands and forearms immediately with copious amounts of soap and water[4].

Emergency Response & Disposal Plan

Spill Management

In the event of a powder spill outside the fume hood:

  • Evacuate: Step back immediately to prevent inhalation of aerosolized dust.

  • Isolate: Restrict access to the area.

  • Clean-up: Wearing full PPE (including a P100 respirator), cover the spill with damp absorbent paper towels to suppress dust formation. Do not sweep dry powder. Carefully scoop the damp towels into a hazardous waste bag. Wash the affected surface thoroughly with soap and water[4].

Environmental Disposal

Aminopyridines are highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[4][5]. Under no circumstances should this compound or its solutions be poured down the drain.

  • Solid Waste: Collect all contaminated spatulas, wipes, and gloves in a sealed, labeled biohazard/chemical waste bag.

  • Liquid Waste: Collect aqueous and organic solvent waste in properly labeled, compatible high-density polyethylene (HDPE) containers.

  • Route for Incineration: Ensure the waste manifest explicitly notes "Toxic Aminopyridine/Triazole Derivative - Reproductive Hazard" to trigger high-temperature incineration protocols by your Environmental Health and Safety (EHS) team.

References

  • MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE , Alkali Metals Ltd. Available at: [Link]

  • Safety Data Sheet: 1,2,4-Triazole , Carl Roth GmbH + Co. KG. Available at: [Link]

  • Safety data sheet: 1,2,4-triazole , CPAchem Ltd. Available at: [Link]

  • Safety Data Sheet - 4-Aminopyridine , DC Fine Chemicals. Available at:[Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
Reactant of Route 2
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2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.